4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Description
Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Biological Sciences
Overview of Research Interest in Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of essential biological molecules and synthetic compounds. nih.gov Their prevalence is highlighted by the fact that approximately 59-60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govmdpi.com These structures are integral to natural products like vitamins, alkaloids, and antibiotics. nih.govnih.govmdpi.com
The research interest in these compounds stems from their diverse chemical properties and their ability to interact with biological systems. The presence of nitrogen atoms allows for hydrogen bonding, which is crucial for binding to biological targets such as enzymes and DNA. nih.govnih.govmdpi.com This makes them privileged scaffolds in drug design. researchgate.net Furthermore, the versatility of heterocyclic rings allows for structural modifications that can fine-tune a molecule's physicochemical and biological properties, leading to the development of novel therapeutic agents and functional materials. nih.govopenmedicinalchemistryjournal.com
Diverse Roles of the 1,2,4-Triazole Core in Academic Disciplines
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a particularly important pharmacophore. nih.gov This core structure is present in numerous commercially successful drugs, demonstrating its wide-ranging utility. nih.govlifechemicals.com The 1,2,4-triazole moiety is known to be a stable and difficult-to-cleave isostere for amide, ester, and carboxylic acid groups, capable of participating in hydrogen bonding and dipole interactions without being susceptible to hydrolysis. nih.gov
In medicinal chemistry, derivatives of 1,2,4-triazole have been extensively investigated and developed for a broad spectrum of biological activities. These include applications as:
Antifungal agents (e.g., Fluconazole, Itraconazole). nih.govlifechemicals.com
Antiviral agents (e.g., Ribavirin). nih.govlifechemicals.comnih.gov
Anticancer agents . nih.govnih.govnih.gov
Antibacterial agents . nih.govmdpi.com
Anti-inflammatory and analgesic agents . nih.govnih.gov
Anticonvulsant agents . nih.govnih.govnih.gov
Beyond pharmaceuticals, the 1,2,4-triazole scaffold is also valuable in materials science and agrochemistry. Derivatives are used as corrosion inhibitors, in the synthesis of ionic liquids, as ligands in coordination chemistry, and as components in polymers for light-emitting devices. lifechemicals.comnih.gov
Unique Structural Attributes of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid for Research
The specific structure of this compound endows it with distinct properties that set it apart from other triazole derivatives. Its molecular formula is C₃H₅N₃O₃S, and it has a molecular weight of 163.16 g/mol . scbt.com
Interactive Table: Physicochemical Properties Please interact with the table below to view the key properties of the compound.
| Property | Value |
| CAS Number | 29982-43-2 |
| Molecular Formula | C₃H₅N₃O₃S |
| Molecular Weight | 163.16 |
| Canonical SMILES | CN1C=NN=C1S(=O)(=O)O |
| InChI Key | Not Publicly Available |
Influence of the Methyl and Sulfonic Acid Functional Groups on Reactivity Profiles
The reactivity and potential applications of this compound are heavily influenced by its two key functional groups: the N4-methyl group and the C3-sulfonic acid group.
N4-Methyl Group: The methyl group at the N-4 position of the triazole ring plays a crucial role in defining the molecule's structure. Unsubstituted 1,2,4-triazoles can exist in two tautomeric forms (1H and 4H). nih.govmdpi.com The presence of the methyl group on the N-4 nitrogen fixes the molecule in the 4H-tautomeric form. This structural rigidity can be advantageous in research, as it eliminates the complexities of tautomeric equilibria, leading to more specific interactions with biological targets or in chemical reactions.
C3-Sulfonic Acid Group: The sulfonic acid (-SO₃H) group is a powerful addition to the triazole core. It is a strong acid and a strong electron-withdrawing group. This has several implications for the compound's profile:
Acidity: It confers strong acidic properties, making the compound highly ionized and water-soluble at physiological pH. This contrasts sharply with related triazole-thiols or triazole-carboxylic acids. sigmaaldrich.comuni.lu
Reactivity: The sulfonic acid group can act as a catalytic center in acid-catalyzed reactions. It can also serve as a key anchoring point for binding to metal ions or biological macromolecules through ionic interactions. The formation of stable α-hydroxy sulfonic acid salts from aldehydes is a known technique, suggesting the sulfonic acid moiety can be a reactive handle for further synthetic transformations. mdpi.com
Distinguishing Features within the Triazole Compound Family
Within the large family of triazole compounds, this compound possesses a unique combination of features.
Interactive Table: Comparison of C3-Substituted 4-Methyl-4H-1,2,4-triazoles Explore the differences between the sulfonic acid derivative and its common analogs.
| Compound | C3-Substituent | Key Property Difference |
| This compound | -SO₃H | Strong acid, highly polar |
| 4-methyl-4H-1,2,4-triazole-3-thiol | -SH | Weakly acidic, can be oxidized |
| 4-methyl-4H-1,2,4-triazole-3-carboxylic acid | -COOH | Weak acid, can form esters/amides |
The primary distinguishing feature is the sulfonic acid group. Compared to its thiol analog, 4-methyl-4H-1,2,4-triazole-3-thiol, the sulfonic acid is significantly more acidic and polar. sigmaaldrich.com While the thiol can participate in nucleophilic substitution and complexation with metals, the sulfonic acid's interactions are dominated by its strong acidity and potential for salt bridge formation. sigmaaldrich.com Similarly, it is a much stronger acid than its carboxylic acid counterpart, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, which would influence its behavior in both chemical and biological systems. uni.lu The fixed N-methylation and the highly functional sulfonic acid group make this compound a specialized building block for creating molecules with defined spatial arrangements and potent interaction capabilities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIWKLGRGUOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394185 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29982-43-2 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid and Its Derivatives
Multi-Step Chemical Transformation Pathways
The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid and its derivatives often necessitates intricate multi-step reaction sequences. These pathways are meticulously designed to build the triazole core and introduce the desired functionalities in a controlled manner. A common strategy begins with the formation of a substituted thiosemicarbazide (B42300) intermediate. For instance, the reaction of a carboxylic acid hydrazide with an isothiocyanate yields a 1,4-substituted thiosemicarbazide. researchgate.net This intermediate then undergoes cyclization to form the 1,2,4-triazole-3-thiol core. Subsequent S-alkylation and oxidation steps can then be employed to introduce the sulfonic acid moiety and other desired substituents.
The versatility of these multi-step pathways allows for the systematic variation of substituents at different positions of the triazole ring, enabling the creation of a library of derivatives for further investigation. The specific reaction conditions, such as the choice of solvent, base, and temperature, are critical at each step to ensure high yields and minimize the formation of side products.
Cyclization Reactions in Triazole Skeleton Formation
The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of the synthesis of these compounds. Various cyclization strategies have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.
A prevalent method involves the cyclization of acylthiosemicarbazides. ptfarm.plnih.gov This reaction can be catalyzed by either acid or base. In an alkaline medium, the cyclization of acylthiosemicarbazides typically leads to the formation of 1,2,4-triazole derivatives. ptfarm.pl For example, the base-catalyzed cyclization of acyl thiosemicarbazides under reflux conditions provides a straightforward route to 3-aryl-5-mercapto-1,2,4-triazoles. nih.gov
Another important approach is the reaction of amidrazones with various carbonyl compounds. Amidrazones can be cyclized with carbonyl compounds to form the 1,2,4-triazole ring. nih.gov The reaction of thiosemicarbazide derivatives with compounds containing carbonyl or imine groups is also a well-established method for preparing 1,2,4-triazoles. researchgate.net The ease of forming C-N and C=N bonds makes this a widely used strategy. researchgate.net
Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, utilizing reagents like D-glucose as a C1 synthon under mild conditions. isres.org These methods highlight the diverse and adaptable nature of cyclization reactions in constructing the fundamental 1,2,4-triazole scaffold.
S-Alkylation Strategies for Thiol Derivatives
The thiol group at the 3-position of the 1,2,4-triazole ring serves as a versatile handle for further functionalization, primarily through S-alkylation reactions. These reactions introduce a wide array of substituents, significantly expanding the structural diversity of the resulting triazole derivatives.
The alkylation of 1,2,4-triazole-3-thiones is a common strategy. uzhnu.edu.uaresearchgate.net Typically, the reaction is carried out by treating the triazole-3-thione with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide, phenacyl bromide), in a basic medium. researchgate.net This process generally leads to the regioselective formation of S-alkylated products. researchgate.netfigshare.com For instance, the alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides or bromoacetophenones has been shown to yield exclusively S-substituted derivatives. researchgate.net
The regioselectivity of the alkylation is a crucial aspect. While S-alkylation is generally favored, the formation of N-alkylated derivatives can sometimes occur. uzhnu.edu.ua The reaction conditions, including the nature of the base and solvent, can influence the outcome. Theoretical studies, such as AM1, have been employed to understand and predict the regioselectivity of these alkylation reactions. nih.gov The resulting S-alkylated 1,2,4-triazoles are valuable intermediates that can be further modified or utilized directly in various applications.
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. In the context of this compound and its derivatives, several catalytic approaches have emerged as powerful tools for both the construction of the triazole ring and its subsequent functionalization.
Copper-Catalyzed Cycloaddition Reactions
Copper-catalyzed reactions have become instrumental in the synthesis of triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov While this reaction primarily yields 1,2,3-triazoles, copper catalysis is also pivotal in the synthesis of 1,2,4-triazoles.
Copper catalysts can facilitate the synthesis of 1,2,4-triazoles from simple and readily available starting materials. thieme-connect.comacs.org For instance, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed from nitriles and hydroxylamine (B1172632) using an inexpensive Cu(OAc)₂ catalyst. researchgate.netacs.org This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction of the amidoxime with a second nitrile and subsequent intramolecular cyclization. researchgate.netacs.org Furthermore, copper-catalyzed tandem addition-oxidative cyclization reactions of amidines and nitriles, using air as the oxidant, offer a facile route to 1,2,4-triazole derivatives. acs.orgglobethesis.com These methods highlight the versatility of copper catalysis in constructing the 1,2,4-triazole core with high efficiency and a broad substrate scope. organic-chemistry.org
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of new bonds into pre-formed triazole rings, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govrsc.org This approach allows for the late-stage modification of the triazole scaffold, enabling the synthesis of complex and highly functionalized derivatives.
Direct C-H arylation of 1,2,4-triazoles can be achieved using palladium catalysts. For example, a method for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed using air-stable phosphonium (B103445) salts. rsc.org Palladium(II) acetate, in combination with a suitable ligand, can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles. nih.gov The regioselectivity of these reactions is a key advantage, often allowing for the specific functionalization of the C-5 position of the triazole ring. acs.org Furthermore, dual-metal catalysis, combining copper and palladium, has been employed for the synthesis of fully decorated polycyclic triazoles through a sequence of CuAAC followed by palladium-catalyzed C-H functionalization. acs.orgsci-hub.ru
Ruthenium-Catalyzed C-H Arylation Directed by Triazole Moieties
Ruthenium-catalyzed C-H activation has become a valuable tool for the arylation of arenes, with the triazole moiety itself often serving as a directing group to guide the functionalization to a specific position. thieme-connect.comelsevierpure.com This strategy provides a high degree of control over the regioselectivity of the arylation reaction.
Triazole-directed C-H arylation of arenes with aryl halides can be achieved using ruthenium catalysts, offering an environmentally benign route to highly functionalized hetarenes. thieme-connect.com The use of a removable bidentate auxiliary derived from a 1,2,3-triazole can facilitate site-selective ruthenium(II)-catalyzed direct arylation of amides. elsevierpure.comuni-goettingen.deresearchgate.net This approach has been shown to be widely applicable, proceeding under mild reaction conditions and tolerating a variety of functional groups. uni-goettingen.deresearchgate.net More recently, ruthenium-catalyzed C-H arylation has been used for the late-stage functionalization of bioactive compounds by introducing N-aryl triazole scaffolds using sulfonium (B1226848) salts as the arylating agents. bohrium.comthieme-connect.com This highlights the power of ruthenium catalysis in accessing complex molecular architectures containing the triazole motif.
Ceric Ammonium (B1175870) Nitrate (B79036) Catalyzed Oxidative Cyclization
Ceric ammonium nitrate (CAN) has emerged as an effective catalyst for the oxidative cyclization reactions required to form the 1,2,4-triazole ring. This method is particularly noted for its environmental friendliness and efficiency. The process typically involves the reaction of amidrazones with various aldehydes. organic-chemistry.org CAN acts not only as an oxidant but also as a Lewis acid, activating the reaction. frontiersin.org
The synthesis is often performed in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium, which enhances the green credentials of the protocol. organic-chemistry.orgorganic-chemistry.org A general reaction involves heating a mixture of an amidrazone and an aldehyde with a catalytic amount of CAN (typically 5 mol%) at around 80°C. organic-chemistry.org This approach yields various 3,4,5-trisubstituted-1,2,4-triazoles and N-fused 1,2,4-triazoles with high efficiency. organic-chemistry.org While this method has been successfully applied to a range of aromatic, aliphatic, and heteroaromatic aldehydes, certain electron-deficient aldehydes have been found to be unsuitable for this transformation. organic-chemistry.org The use of PEG as a solvent provides superior results in terms of reaction time and yield compared to other solvents like ethanol (B145695) or acetonitrile. organic-chemistry.org
Table 1: CAN-Catalyzed Synthesis of 1,2,4-Triazole Derivatives An illustrative summary of typical reaction conditions.
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Amidrazones, Aldehydes | Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) | 80°C | Up to 96% | organic-chemistry.org |
Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-assisted synthesis has become a prominent tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and higher purity. rjptonline.orgrsc.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation can shorten reaction times from several hours to mere minutes. rsc.orgnih.gov
Various protocols have been developed. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized in a one-pot reaction via the cyclization of amide derivatives with hydrazines, with the reaction completing in just one minute with an 85% yield under microwave irradiation, compared to over four hours with conventional heating. rsc.orgnih.gov Another efficient method involves reacting hydrazines and formamide (B127407) under microwave irradiation without a catalyst, which demonstrates excellent functional group tolerance. organic-chemistry.org The synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids has also been effectively scaled up using a multimode microwave reactor. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
| Synthesis | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 27 hours | - | rsc.orgnih.gov |
| Microwave Irradiation | 30 minutes | 96% | rsc.orgnih.gov |
| Conventional Heating | >4 hours | - | rsc.orgnih.gov |
| Microwave Irradiation | 1 minute | 85% | rsc.orgnih.gov |
| Conventional Heating | Several hours | - | rsc.org |
| Microwave Irradiation | 33-90 seconds | 82% | rsc.org |
Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. Several solvent-free methods for synthesizing 1,2,4-triazoles have been reported. One such approach uses HClO₄-SiO₂ as an efficient and reusable catalyst for producing 3,4,5-trisubstituted 1,2,4-triazoles from amidrazones and anhydrides at 80°C, with yields ranging from moderate to high (55%-95%). frontiersin.org This catalyst shows good tolerance for various substituents and can be recycled multiple times. frontiersin.org
Microwave irradiation is also effectively combined with solvent-free conditions. For example, the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives to form 1,2,4-triazolo[4,3-b] rsc.orgrsc.orgrsc.orgtriazoles proceeds rapidly and in high yield under solvent-free microwave conditions. nih.gov Similarly, 5-substituted 3-amino-1,2,4-triazoles can be synthesized from aminoguanidine bicarbonate and carboxylic acids without a solvent, showcasing the versatility of this green chemistry approach. mdpi.com
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While its use in organic synthesis can be challenging, water-compatible methods for triazole synthesis are being developed. For the related 1,2,3-triazole isomers, ultrasonic conditions have been successfully employed for click reactions in aqueous media, demonstrating high atom economy and allowing for easy gram-scale synthesis. acs.org For 1,2,4-triazoles, specific cyclization reactions have been shown to work in water. For example, N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can be cyclized to form amino-1,2,4-triazoles under acidic conditions or nitroimino-1,2,4-triazoles under neutral conditions using water as the solvent and air as the oxidant. organic-chemistry.org
The use of transition-metal catalysts, while effective, can lead to product contamination and environmental concerns. Consequently, metal-free synthetic routes are highly desirable. Molecular iodine (I₂) has proven to be a versatile and mild reagent for mediating oxidative C-N bond formation in the synthesis of 1,2,4-triazoles. organic-chemistry.org
A notable metal-free approach involves the oxidative cyclization of trifluoroacetimidohydrazides with various carbon sources, mediated by iodine, to produce trifluoromethyl-1,2,4-triazoles. researchgate.net This method is characterized by its simple operation and insensitivity to air and moisture. isres.org Another general, metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles uses iodine as a catalyst to promote the reaction between hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org The reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield the final triazole product. organic-chemistry.org These iodine-promoted reactions avoid the need for metal reagents and often use readily available starting materials, making them a practical and green alternative. rsc.orgrsc.orgacs.org
Functional Group Tolerance and Scalability in Synthetic Routes
For the synthesis of complex molecules like this compound, the synthetic route must tolerate a variety of functional groups. Modern methodologies, particularly metal-free and microwave-assisted protocols, often exhibit broad substrate scope and excellent functional group tolerance. rsc.orgrsc.org
Iodine-promoted oxidative cyclizations are notably tolerant of diverse functionalities, including esters, amides, alcohols, alkynes, and alkenes, which allows for the synthesis of multi-functionalized 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov This is crucial when a sensitive group, such as a sulfonic acid or its precursor, is present on the scaffold.
Scalability is another key consideration for practical applications. Many of these advanced methods have been successfully scaled up. For instance, a metal-free oxidative cyclization has been demonstrated on a gram-scale, indicating its potential for larger-scale production. rsc.org Similarly, a water-compatible, ultrasound-assisted synthesis of triazoles was successfully performed on a 7-gram scale with reduced catalyst loading, highlighting both the scalability and efficiency of the green approach. acs.org
Regioselectivity Control and Optimization in Triazole Formation
The synthesis of this compound requires precise control over the regiochemistry of the 1,2,4-triazole ring to ensure the methyl group is exclusively positioned at the N4 nitrogen atom. The final sulfonic acid functionality is typically introduced via oxidation of a 3-thiol precursor. rsc.org Therefore, the critical step for regiochemical control is the formation of the 4-methyl-4H-1,2,4-triazole-3-thione intermediate.
Achieving the desired N4-substitution is not trivial, as direct alkylation of the parent 1,2,4-triazole-3-thione ring is often non-selective. Studies on the alkylation of 5-substituted-1,2,4-triazole-3-thiones reveal that the reaction outcome is highly dependent on the conditions and the substrate. Alkylation can occur at the sulfur atom or any of the three nitrogen atoms (N1, N2, or N4). bohrium.comuzhnu.edu.ua Research indicates that alkylation of S-unprotected triazole-3-thiones often yields S-alkylated products under neutral conditions or a mixture of S- and N2-alkylated products under basic conditions. uzhnu.edu.ua Conversely, alkylation of S-protected 3-(alkylsulfanyl)-1,2,4-triazoles tends to favor substitution at the N1 and N2 positions. nih.gov The formation of the N4-alkylated isomer via direct alkylation is generally a minor pathway, making this approach unsuitable for the specific synthesis of the 4-methyl derivative.
Consequently, the most effective and optimized strategy for obtaining the 4-methyl-4H-1,2,4-triazole scaffold is to control the regioselectivity during the initial ring formation. This is achieved by using a starting material where the methyl group is already attached to the correct nitrogen atom. The Einhorn-Brunner reaction and related cyclization methods provide a reliable pathway.
The primary and optimized methodology involves the cyclization of 4-methylthiosemicarbazide (B147232) with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate). mdpi.com In this approach, 4-methylthiosemicarbazide is first reacted with formic acid to form N-(aminocarbonothioyl)-N-methylformohydrazide. Subsequent intramolecular cyclization, typically induced by heating in an alkaline medium (like aqueous sodium hydroxide (B78521) or potassium carbonate) or an acidic medium, results in the formation of 4-methyl-4H-1,2,4-triazole-3-thione with high regioselectivity. mdpi.com The use of 4-methylthiosemicarbazide as a precursor definitively places the methyl group at the N4 position, precluding the formation of other N-methylated regioisomers.
The table below summarizes the key factors and findings in controlling the regioselectivity for the formation of the 4-methyl-4H-1,2,4-triazole ring system.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Systems
Electrophilic Substitution Reactions on the Triazole Ring System
The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards classical electrophilic aromatic substitution on the carbon atoms. Electrophilic attack, when it occurs, is more likely to happen at the nitrogen atoms, which possess lone pairs of electrons. nih.govchemicalbook.com
For 1H-1,2,4-triazole, electrophilic substitution, such as protonation, readily occurs at the N4 position. chemicalbook.com In the case of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, the N4 position is already substituted with a methyl group. The remaining nitrogen atoms, N1 and N2, are potential sites for electrophilic attack. However, the strong electron-withdrawing nature of the sulfonic acid group at the C3 position is expected to further decrease the electron density of the entire ring system, making electrophilic substitution even more challenging.
In related studies on other substituted triazoles, electrophilic substitution on the triazole ring itself is not commonly observed. Instead, reactions often occur at substituents attached to the ring. For instance, acylation of 3-amino-1,2,4-triazole can occur at the amino group or at the ring nitrogens depending on the reaction conditions and the nature of the acylating agent. researchgate.net This suggests that for this compound, electrophilic attack would preferentially occur at the nitrogen atoms if a sufficiently strong electrophile is used, but substitution on the carbon atoms of the triazole ring is highly unlikely.
Nucleophilic Substitution Reactions on the Triazole Ring System
The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com The carbon atoms at the C3 and C5 positions are π-deficient and can be targets for nucleophiles, particularly if a good leaving group is present at one of these positions. chemicalbook.com
In the case of this compound, the sulfonic acid group could potentially act as a leaving group under certain conditions, allowing for nucleophilic substitution at the C3 position. However, direct displacement of a sulfonic acid group from an aromatic ring is typically difficult. A more common scenario for nucleophilic substitution on the triazole ring involves the displacement of a halide. For example, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines demonstrates the nucleophilic character of the triazole ring itself, where it acts as a nucleophile. nih.gov
Conversely, studies on related triazole derivatives show that substituents on the triazole ring can be displaced by nucleophiles. For instance, the synthesis of various 1,2,4-triazole derivatives often involves the reaction of a triazole-thiol with an electrophile, which is a form of nucleophilic attack by the sulfur atom. sigmaaldrich.com In a similar vein, if this compound were converted to a sulfonyl chloride derivative, this would create a much better leaving group, facilitating nucleophilic substitution at the C3 position.
A DFT study on the reaction of 4-methyl-1,2,4-triazol-3-thiole with formaldehyde (B43269) showed that nucleophilic attack can occur at the nitrogen atom of the ring, leading to the formation of an N-C bond rather than the expected S-C bond. researchgate.net This highlights the complex reactivity of substituted triazoles where multiple sites can be susceptible to nucleophilic attack.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 4-chloroquinoline | 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | Nucleophilic aromatic substitution | nih.gov |
| 4-methyl-4H-1,2,4-triazole-3-thiol | ethyl bromoacetate (B1195939) | ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | Nucleophilic substitution (S-alkylation) | sigmaaldrich.com |
| 4-methyl-1,2,4-triazol-3-thiole | formaldehyde | N-hydroxymethyl derivative | Nucleophilic addition/substitution (N-alkylation) | researchgate.net |
Redox Chemistry and Formation of Derivatives
The redox chemistry of this compound can involve both the triazole ring and the sulfonic acid group. The triazole ring, being electron-deficient, is generally resistant to oxidation but can be reduced. The sulfonic acid group, with sulfur in its highest oxidation state (+6), is also generally stable to oxidation but can be involved in reductive processes.
Studies on trisubstituted triazole-linked phenyl derivatives have shown that the triazole moiety can undergo complex, pH-dependent irreversible oxidation processes. nih.gov These processes can lead to the formation of electroactive products which can undergo further reversible oxidation reactions. nih.gov The specific redox potential would be highly dependent on the substituents present on the triazole and phenyl rings.
The formation of sulfonyl-containing triazole derivatives often involves redox reactions. For example, a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper(II) chloride, yields 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov This reaction proceeds through a sequential aerobic copper(II) chloride-catalyzed oxidative sulfonylation. nih.gov This suggests that the formation of the sulfonic acid group on a triazole ring can be achieved through oxidative methods. Conversely, the sulfonic acid group could potentially be reduced to a sulfinic acid or a thiol under strong reducing conditions, although such reactions are not commonly reported for triazole sulfonic acids.
Addition Reactions (e.g., Bisulfite Adduct Formation)
Addition reactions to the triazole ring of this compound are not expected to be favorable due to the aromatic nature of the ring. Aromatic systems tend to undergo substitution rather than addition to preserve the stabilizing aromaticity.
However, the concept of bisulfite addition is well-known for carbonyl compounds, where it forms a crystalline adduct. youtube.com A patent describes the use of aldehyde-sodium bisulfite adducts to prepare 4-aryl-NH-1,2,3-triazoles, highlighting the utility of bisulfite adducts in triazole synthesis. google.com While this does not describe a direct addition of bisulfite to the triazole ring, it shows a synthetic connection between bisulfite chemistry and triazoles.
It is conceivable that under certain conditions, particularly photochemical, addition reactions to the triazole ring might be possible. For example, photochemical reactions of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of 1,2,4-triazoles via a series of addition and cycloaddition steps. rsc.org However, for a pre-formed aromatic triazole like this compound, such addition reactions would require overcoming a significant energy barrier to disrupt the aromatic system.
Reaction Kinetics and Detailed Reaction Pathway Analysis
A notable example is the DFT study of the reaction between 4-methyl-1,2,4-triazol-3-thiole and formaldehyde. researchgate.net This study investigated two competing reaction pathways: nucleophilic attack by the sulfur atom to form an S-C bond, and attack by a ring nitrogen to form an N-C bond. The calculations revealed that the reaction leading to the N-C bond formation proceeds through a cyclic transition state involving a solvent molecule and has a lower activation energy (Gibbs free activation energy of only 2 kcal/mol) compared to the S-C bond formation pathway (approximately 5 kcal/mol higher). researchgate.net This type of detailed analysis highlights the importance of considering subtle electronic and steric effects, as well as the role of the solvent, in determining the outcome of reactions involving substituted triazoles.
| Reaction Pathway | Product Type | Gibbs Free Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Attack by ring nitrogen | N-C bond formation | ~2 | researchgate.net |
| Attack by sulfur atom | S-C bond formation | ~7 | researchgate.net |
Such computational approaches would be invaluable for predicting the reactivity of this compound in various reactions, guiding synthetic efforts, and understanding its chemical behavior at a molecular level.
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, a combination of ¹H, ¹³C, and 2D NMR techniques would provide an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the triazole ring proton.
N-Methyl Protons (N-CH₃): This signal would appear as a sharp singlet, integrating to three protons. The chemical shift is anticipated to be in the range of 3.5-4.0 ppm. The electron-withdrawing nature of the triazole ring to which the methyl group is attached would shift this signal downfield compared to a simple alkyl amine. In various 4-methyl-4H-1,2,4-triazole derivatives, this methyl signal is consistently observed in this region. nih.gov
Triazole Ring Proton (C-H): A singlet corresponding to the single proton at the C-5 position of the triazole ring is expected. Its chemical shift would likely be significantly downfield, in the region of 8.0-9.0 ppm. This is due to the aromatic character of the heterocyclic ring and the deshielding effect of the adjacent nitrogen atoms.
Sulfonic Acid Proton (SO₃H): The acidic proton of the sulfonic acid group is highly labile. It would likely appear as a broad singlet at a chemical shift greater than 10 ppm. Its position and visibility can be highly dependent on the solvent used (e.g., DMSO-d₆ vs. D₂O, where it would exchange and disappear) and the concentration of the sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |
| C₅-H | 8.0 - 9.0 | Singlet (s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon atoms in the molecule.
N-Methyl Carbon (N-CH₃): This carbon signal is expected to appear in the upfield region of the spectrum, typically between 30-40 ppm.
Triazole Ring Carbons (C-3 and C-5): The two carbon atoms of the triazole ring would appear at distinct downfield chemical shifts due to their different chemical environments. The C-3 carbon, being directly attached to the highly electron-withdrawing sulfonic acid group, is expected to be the most deshielded, appearing in the range of 155-165 ppm. The C-5 carbon, attached to a proton, would likely appear slightly more upfield, in the range of 140-150 ppm. In related 1,2,4-triazole (B32235) structures, the ring carbons are consistently found in these downfield regions. ufv.brresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| C-5 | 140 - 150 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To confirm the assignments from 1D NMR, two-dimensional techniques would be invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons they are directly attached to. It would definitively link the ¹H signal at ~8.0-9.0 ppm to the ¹³C signal at ~140-150 ppm (C-5) and the ¹H signal at ~3.5-4.0 ppm to the ¹³C signal at ~30-40 ppm (N-CH₃).
Infrared (IR) Spectroscopy for Vibrational Analysis
The IR spectrum provides critical information about the functional groups present in a molecule. For this compound, the key vibrational bands would be associated with the O-H, C-H, C=N, N-N, and S=O bonds.
O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ for the sulfonic acid O-H group, often obscuring other signals in this area.
C-H Stretch: Aromatic C-H stretching from the triazole ring would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the fingerprint region, typically between 1650-1450 cm⁻¹.
S=O Stretches: The sulfonic acid group is characterized by strong and distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are typically found at approximately 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric).
S-O Stretch: The S-O single bond stretch would appear in the 1000-750 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| SO₂-OH | O-H Stretch | 3200 - 2500 | Strong, Broad |
| C₅-H | C-H Stretch | 3100 - 3000 | Medium |
| N-CH₃ | C-H Stretch | <3000 | Medium |
| Triazole Ring | C=N, N=N Stretch | 1650 - 1450 | Medium-Strong |
| SO₃H | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| SO₃H | S=O Symmetric Stretch | 1180 - 1140 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 4-methyl-4H-1,2,4-triazole ring is an aromatic heterocycle and is expected to exhibit absorption in the UV region. The primary electronic transitions would likely be π → π* transitions associated with the conjugated system of the triazole ring. A maximum absorption wavelength (λ_max) is predicted to be in the range of 200-250 nm. The presence of the sulfonic acid group, a non-chromophoric auxochrome, is not expected to significantly shift the λ_max compared to the parent 4-methyl-4H-1,2,4-triazole. Studies on similarly substituted triazoles show absorptions in this deep UV range. nih.gov
Mass Spectrometry (MS) for Molecular Weight Validation
Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation patterns. The molecular formula of this compound is C₃H₅N₃O₃S, with a calculated molecular weight of approximately 163.16 g/mol . scbt.com
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value of 163.
Protonated Molecule [M+H]⁺: Using soft ionization techniques like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z 164.
Key Fragmentation Pathways: The molecule would be expected to fragment through characteristic pathways. Common losses would include the loss of the sulfonic acid group (SO₃H, 81 Da) or sulfur trioxide (SO₃, 80 Da). Fragmentation of the triazole ring itself is also a likely pathway. The fragmentation of related 1,2,4-triazole structures often involves cleavage of the ring system. zsmu.edu.ua
Table 4: Predicted Mass Spectrometry Peaks for this compound
| Ion | m/z (Predicted) | Technique |
|---|---|---|
| [M]⁺ | 163 | EI |
| [M+H]⁺ | 164 | ESI |
| [M-SO₃]⁺ | 83 | EI / ESI-MS/MS |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound.
Research Findings on Related Structures:
Although a specific crystal structure for this compound is not prominently available in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives, particularly those containing sulfur at the 3-position, such as thiols and thiones. These structures serve as excellent models for predicting the solid-state characteristics of the sulfonic acid analog.
For instance, the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione has been determined, revealing key structural features of the 4-methyl-4H-1,2,4-triazole moiety. researchgate.netresearchgate.net In this compound, the triazole ring is essentially planar, and the packing in the crystal is dictated by a network of intermolecular interactions. researchgate.netresearchgate.net Studies on silver(I) complexes with 4-amino-4H-1,2,4-triazole further demonstrate the coordinating ability of the triazole ring nitrogens (N1 and N2), a feature that would also influence the packing of the sulfonic acid derivative. mdpi.com
The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor. Therefore, it is anticipated that the crystal structure of this compound would be heavily influenced by extensive hydrogen bonding networks. These would likely involve the acidic proton of the sulfonic acid group and the nitrogen atoms of the triazole ring, as well as the sulfonyl oxygen atoms, leading to a highly organized and stable crystal lattice. The zwitterionic form, with the sulfonic acid proton transferred to a triazole nitrogen, is also a strong possibility in the solid state.
Interactive Data Table: Crystallographic Data for a Related Triazole Derivative
The table below presents crystallographic data for a published derivative containing the 4-methyl-4H-1,2,4-triazole core, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value for C₈H₁₂N₆S₂ |
| Chemical Formula | C₈H₁₂N₆S₂ |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 21.802(4) |
| b (Å) | 8.821(2) |
| c (Å) | 12.676(4) |
| Volume (ų) | 2437.8 |
| Z (Formula units/cell) | 8 |
| Temperature (K) | 293 |
| R-factor (Rgt(F)) | 0.039 |
| wR-factor (wRref(F²)) | 0.104 |
| Data for 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione. researchgate.netresearchgate.net |
Other Advanced Spectroscopic Techniques for Comprehensive Characterization
Beyond X-ray diffraction, a suite of other spectroscopic methods is essential for a full structural and electronic characterization, particularly for confirming the structure in solution and for analyzing non-crystalline samples.
Research Findings and Expected Data:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound (C₃H₅N₃O₃S) by providing a highly accurate mass measurement (calculated [M+H]⁺: 164.0073). scbt.comnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments would yield valuable structural information, with expected cleavages at the C-S bond and fragmentation of the triazole ring itself.
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy provides insight into the functional groups present in the molecule. For the target compound, characteristic strong stretching vibrations for the S=O and O-H bonds of the sulfonic acid group would be expected in both IR and Raman spectra. The C=N and N-N stretching modes of the triazole ring would also be present. researchgate.net Surface-Enhanced Raman Scattering (SERS) has been effectively used to study the adsorption of the related 4-methyl-4H-1,2,4-triazole-3-thiol on silver surfaces, indicating that SERS could be a powerful tool for studying the interaction of the sulfonic acid derivative with metal surfaces. researchgate.netscilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show a signal for the N-methyl group (around 3-4 ppm) and a signal for the C5-H proton on the triazole ring (likely downfield, >8 ppm). chemicalbook.com The acidic proton of the sulfonic acid group would be observable, though its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, and the two carbons of the triazole ring (C3 and C5). The C3 carbon, being attached to the electron-withdrawing sulfonic acid group, would be significantly shifted downfield compared to the C5 carbon. mdpi.com
Solid-State NMR (ssNMR): For a crystalline or amorphous solid sample, ssNMR would be invaluable. It can provide information on the local environment of the carbon and nitrogen atoms, helping to determine if the compound exists in a zwitterionic form in the solid state and to probe the intermolecular hydrogen bonding interactions.
Interactive Data Table: Spectroscopic Techniques for Characterizing Triazole Systems
This table summarizes the application of various spectroscopic techniques to the analysis of 4-methyl-4H-1,2,4-triazole derivatives and the expected information they would provide for the sulfonic acid analog.
| Technique | Analyte | Key Findings / Expected Information |
| Mass Spectrometry | 4-methyl-4H-1,2,4-triazole derivatives | Provides molecular weight and fragmentation patterns for structural confirmation. researchgate.netnih.gov For the sulfonic acid, this would confirm the elemental composition. |
| Raman/SERS | 4-methyl-4H-1,2,4-triazole-3-thiol | Identifies vibrational modes and surface interactions. researchgate.net For the sulfonic acid, this would reveal characteristic SO₃H group vibrations. |
| ¹H and ¹³C NMR | Various 1,2,4-triazole derivatives | Confirms the solution-state structure by identifying the chemical environments of protons and carbons. chemicalbook.commdpi.com |
| FT-IR | 4-amino-4H-1,2,4-triazole complexes | Shows shifts in vibrational frequencies upon coordination to a metal center. mdpi.com For the sulfonic acid, it would confirm the presence of key functional groups. |
Theoretical and Computational Chemistry of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. researchgate.netresearchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a suitable basis set like 6-311++G(d,p), provide reliable predictions of molecular geometry, vibrational frequencies, and electronic characteristics. irjweb.comresearchgate.net These theoretical investigations are crucial for understanding the molecule's behavior at a quantum level, correlating its structure with its chemical properties. researchgate.net Studies on analogous compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have demonstrated the accuracy of DFT in predicting stable tautomeric forms and molecular geometries, which closely align with experimental data. researchgate.net
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the intramolecular charge transfer (ICT) characteristics of a compound. researchgate.netnih.gov
A smaller energy gap generally implies higher chemical reactivity and greater potential for intramolecular charge transfer, which is significant for applications in areas like nonlinear optics. researchgate.netnih.gov For 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the sulfur atom, while the LUMO would likely be distributed across the triazole ring and the electronegative oxygen atoms of the sulfonic acid group. researchgate.netnih.gov This distribution facilitates charge transfer from the ring system to the substituent. researchgate.net Theoretical calculations on related triazole structures provide representative values for these electronic parameters. researchgate.netnih.govresearchgate.net
Table 1: Calculated FMO Properties of a Representative Triazole System
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.2 eV |
| ELUMO | -1.5 eV |
| Energy Gap (ΔE) | 5.7 eV |
Note: Values are representative and based on DFT calculations performed on analogous 1,2,4-triazole derivatives. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net
For this compound, the MEP map would show distinct regions of varying electrostatic potential.
Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonic acid group and the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the sulfonic acid group and the hydrogen atoms of the methyl group. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential.
This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. irjweb.comresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electronic structure by studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.
Table 2: Representative NBO Second-Order Perturbation Analysis for a Triazole System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C5-N4) | 25.8 |
| LP (O) from SO3H | σ* (S-C3) | 5.2 |
| π (C5-N1) | π* (N2-C3) | 20.1 |
Note: Values are representative, derived from NBO analyses of structurally similar 1,2,4-triazole derivatives. Donor/acceptor labels are illustrative.
The distribution of electronic charge on the atoms of a molecule is fundamental to its reactivity. researchgate.net DFT calculations can determine the partial charges on each atom (e.g., using Mulliken or NBO population analysis), identifying the nucleophilic and electrophilic centers within the molecule. irjweb.comresearchgate.net For this compound, the oxygen and nitrogen atoms are expected to carry negative charges, making them nucleophilic sites, while the sulfur, carbon, and hydrogen atoms would likely bear positive charges, acting as electrophilic sites. researchgate.netresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com
Chemical Potential (μ): Measures the escaping tendency of electrons. (μ = (EHOMO + ELUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. (ω = μ² / 2η)
These indices provide a quantitative framework for comparing the reactivity of different molecules. irjweb.com
Table 3: Calculated Global Reactivity Descriptors for a Representative Triazole System
| Parameter | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.35 |
| Chemical Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 3.32 |
Note: Values are calculated from the representative FMO energies in Table 1. irjweb.com
Computational methods are essential for predicting the nonlinear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. researchgate.netbohrium.com The key parameters are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net Molecules with significant NLO response typically feature a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov
The 1,2,4-triazole ring system can act as part of a conjugated bridge in NLO materials. nih.govresearchgate.net DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. The average linear polarizability and the total first hyperpolarizability are often reported as key indicators of NLO activity. nih.govresearchgate.net Studies on substituted triazoles have shown that they can possess significant NLO properties, with calculated values indicating their potential for use in advanced optical materials. nih.govresearchgate.net
Table 4: Predicted NLO Properties of a Representative Substituted Triazole
| Property | Calculated Value |
|---|---|
| Linear Polarizability (α) | 4.2 x 10-23 esu |
| First Hyperpolarizability (β) | 6.3 x 10-30 esu |
Note: Values are representative and based on DFT calculations for NLO-active 1,2,4-triazole derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, solvation effects, and intermolecular interactions in a more realistic, dynamic context. frontiersin.orgnih.gov
For this compound, MD simulations could be employed to:
Study Solvation: Simulate the molecule in an aqueous environment to understand how water molecules arrange around the polar sulfonic acid group and the triazole ring, and to analyze the stability of hydrogen bond networks.
Investigate Binding Mechanisms: If the molecule is being studied as a potential ligand for a biological target (e.g., an enzyme), MD simulations can explore its binding pathway into the active site, the stability of the resulting complex, and the key interactions (like hydrogen bonds or π-π stacking) that stabilize the binding. frontiersin.orgnih.gov Studies on other triazole-based inhibitors have successfully used MD to elucidate binding modes with target proteins. frontiersin.orgnih.gov
The force field parameters required for the simulation, which define the potential energy of the system, can be derived from quantum mechanical calculations. frontiersin.org The insights gained from MD are complementary to DFT results and are crucial for understanding the molecule's behavior in complex biological or chemical systems. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-4H-1,2,4-triazole-3-thiol |
| 1,2,4-triazole |
| anastrozole |
| letrozole |
| alprazolam |
| prothioconazole |
| fluconazole |
| itraconazole |
| voriconazole |
| posaconazole |
| paclobutrazol |
Adsorption Behavior Simulation on Metal Surfaces
Simulations of the adsorption behavior of this compound on various metal surfaces are crucial for understanding its potential applications, particularly in the field of corrosion inhibition. While direct studies on this specific sulfonic acid derivative are limited, extensive research on similar triazole compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, provides a strong basis for predicting its behavior. nih.gov
Monte Carlo simulations are a powerful tool for exploring the possible adsorption configurations of the molecule on a metal surface, such as iron or copper. nih.gov These simulations predict the most stable adsorption sites and the orientation of the molecule. It is anticipated that this compound would adsorb on a metal surface through the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonic acid group. The triazole ring can lie parallel to the surface, maximizing the interaction of its π-electrons with the metal's d-orbitals.
Density Functional Theory (DFT) calculations with periodic boundary conditions can provide more accurate adsorption energies. nih.gov These calculations can determine the strength of the bonds formed between the molecule and the metal surface atoms. For related triazole derivatives, studies have shown that the adsorption process is often spontaneous, indicating a strong affinity of the triazole ring for metal surfaces. nih.gov The presence of the sulfonic acid group is expected to enhance this adsorption due to the strong coordinating ability of the sulfonate oxygen atoms.
The following table summarizes the key computational parameters often derived from these simulations for related triazole compounds, which would be applicable to the study of this compound.
| Parameter | Description | Significance |
| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto the metal surface. | A more negative value indicates stronger and more stable adsorption. |
| Binding Energy | The energy required to separate the adsorbed molecule from the metal surface. | A higher value suggests a more durable protective layer. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Helps in identifying the nature of the bonds formed (chemisorption vs. physisorption). |
These simulations are fundamental in designing new and more effective corrosion inhibitors, where the molecule forms a protective layer on the metal surface, preventing corrosive agents from reaching it. acs.org
Intermolecular Interaction Modeling
The modeling of intermolecular interactions is essential for understanding the behavior of this compound in condensed phases, such as in solution or in a crystalline state. These interactions govern properties like solubility, melting point, and biological activity.
Molecular dynamics simulations can be employed to study the interactions of this compound with solvent molecules, such as water. nih.govresearchgate.net These simulations would likely reveal strong hydrogen bonding between the sulfonic acid group's hydrogen and oxygen atoms and the surrounding water molecules. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. mjcce.org.mkresearchgate.net
A theoretical study on the hydrogen-bonding interactions of a similar molecule, 4H-1,2,4-triazole-3,5-diamine, with water and DMSO revealed that the interactions with water were significantly stronger. mjcce.org.mk This suggests that this compound would be highly soluble in polar protic solvents.
The table below outlines the types of intermolecular interactions expected for this compound.
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Sulfonic acid group (-SO3H), Triazole nitrogen atoms |
| π-π Stacking | Non-covalent interaction between aromatic rings. | 1,2,4-Triazole ring |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |
Understanding these interactions is critical for predicting the compound's physical properties and its behavior in various chemical and biological systems.
Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and reactivity of this compound. researchgate.net These calculations provide a deep understanding of the molecule's behavior in chemical reactions and its potential applications.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. A low HOMO-LUMO energy gap is often associated with high chemical reactivity. growingscience.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For triazole derivatives, the HOMO is often localized on the triazole ring and the sulfur atom (in thiol derivatives), while the LUMO is distributed over the ring system. nih.gov
The electrostatic potential map of the molecule can identify the electron-rich and electron-poor regions. For this compound, the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the triazole ring are expected to be electron-rich (nucleophilic), while the hydrogen atom of the sulfonic acid group and parts of the triazole ring will be electron-poor (electrophilic).
DFT can also be used to calculate various reactivity descriptors, as shown in the table below.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a higher value suggests higher reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
These calculations are instrumental in predicting the reaction mechanisms, such as in the synthesis of new derivatives or in understanding its role as a catalyst or corrosion inhibitor. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By applying TD-DFT to this compound, one can simulate its UV-Vis spectrum and understand the nature of its electronic transitions.
The calculations would provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can then be compared with experimental data, if available, to validate the computational model. mdpi.com
The analysis of the molecular orbitals involved in these transitions can reveal their nature, such as n → π* or π → π* transitions. elifesciences.org For triazole derivatives, the low-energy transitions are often dominated by π → π* transitions within the triazole ring. The presence of the sulfonic acid group may introduce additional n → π* transitions involving the lone pairs of the oxygen atoms.
A typical output from a TD-DFT calculation for a molecule like this compound would include the data presented in the following table.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S1 | E1 | λ1 | f1 | e.g., HOMO -> LUMO |
| S2 | E2 | λ2 | f2 | e.g., HOMO-1 -> LUMO |
| S3 | E3 | λ3 | f3 | e.g., HOMO -> LUMO+1 |
This information is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the electronic absorption properties of the material are of paramount importance. nih.govyoutube.com
Atoms in Molecules (AIM) Theory Applications for Intramolecular Bonding
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize its chemical bonds. Applying AIM theory to this compound can offer deep insights into the nature of its intramolecular bonds.
The AIM analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can classify the bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
For this compound, AIM analysis would be expected to reveal the following:
Covalent Bonds: The C-N, C-S, S-O, N-N, and C-H bonds within the molecule would be characterized by a high electron density and a negative Laplacian at the BCP, indicative of shared interactions.
Polar Covalent Bonds: The S-O and C-S bonds would show characteristics of polar covalent bonds due to the difference in electronegativity between the atoms.
Intramolecular Hydrogen Bonds: It is possible that weak intramolecular hydrogen bonds could exist, for instance, between the sulfonic acid hydrogen and a nitrogen atom of the triazole ring, which would be identified by a BCP with low electron density and a positive Laplacian.
The table below summarizes the key AIM parameters and their interpretation.
| AIM Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |
| Electron Density (ρ) | High | Low |
| Laplacian of Electron Density (∇²ρ) | Negative | Positive |
| Total Energy Density (H(r)) | Negative | Slightly positive or negative |
This detailed bonding analysis complements the molecular orbital picture and provides a more complete understanding of the molecule's structure and stability.
Conformational Analysis and Tautomeric Equilibrium Studies
Computational chemistry is an essential tool for studying the conformational landscape and tautomeric equilibria of molecules like this compound. scbt.comresearchgate.net The molecule can exist in different spatial arrangements (conformers) due to rotation around single bonds, and as different structural isomers (tautomers) that differ in the position of a proton.
Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-S bond and the S-O bonds of the sulfonic acid group. By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, computational methods can identify the low-energy conformers and the energy barriers between them.
Tautomeric Equilibrium: The 1,2,4-triazole ring system can exhibit tautomerism. While the methyl group at the N4 position fixes the tautomeric form of the ring itself in this specific case, the sulfonic acid group can potentially exist in different tautomeric forms, although the sulfonic acid form (-SO3H) is overwhelmingly stable compared to other potential arrangements. More relevant for related triazoles is the thione-thiol tautomerism in triazole-thiones. For the sulfonic acid, protonation of the triazole ring could lead to different tautomeric cations.
DFT calculations can be used to determine the relative energies of the different tautomers and conformers in the gas phase and in solution (using a continuum solvent model). researchgate.net The calculated relative energies can then be used to predict the equilibrium populations of each species using the Boltzmann distribution.
The following table outlines the likely focus of conformational and tautomeric studies for this molecule.
| Study Type | Focus | Computational Method | Expected Outcome |
| Conformational Analysis | Rotation around the C-S bond | Potential Energy Surface Scan | Identification of stable conformers and rotational barriers |
| Tautomeric Equilibrium | Protonation sites on the triazole ring | Relative energy calculations of protonated species | Determination of the most stable protonated form |
These studies are fundamental for understanding the structure-property relationships of this compound and for predicting its behavior in different environments. nih.govresearchgate.net
Research Applications and Functionalization Strategies of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Derivatives
Corrosion Inhibition Studies
Derivatives of 1,2,4-triazole (B32235) are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in aggressive acidic media. nih.govroyalsocietypublishing.orgnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and, in many derivatives, sulfur) and π-electrons in the triazole ring, which facilitate adsorption onto metal surfaces. nih.gov This adsorption forms a protective barrier that shields the metal from the corrosive environment. nih.govnih.gov
The performance of triazole derivatives as corrosion inhibitors has been extensively studied in acidic environments, which are common in industrial processes like acid pickling, cleaning, and oil and gas exploration. nih.govmdpi.com Specifically, 4-methyl-4H-1,2,4-triazole-3-thiol, a closely related thiol derivative of the subject compound, has been investigated as a corrosion inhibitor for mild steel in 0.1 M sulfuric acid solution. frontiersin.orgnih.gov Studies show that such compounds effectively reduce the corrosion rate of steel in H₂SO₄ solutions. nih.govmdpi.comfrontiersin.org
Research on 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) in 0.5M H₂SO₄ demonstrated that inhibition efficiency increases with the inhibitor's concentration, reaching a maximum of 91.6% at a concentration of 0.5 mM. researchgate.net Similarly, studies on other triazole derivatives in sulfuric and hydrochloric acid have consistently shown high protection efficiencies, often exceeding 90%. royalsocietypublishing.orgnih.govrsc.org The formation of a protective film by these inhibitors on the steel surface is a key factor in their performance. mdpi.comresearchgate.net
Table 1: Corrosion Inhibition Efficiency of Select 1,2,4-Triazole Derivatives in Acidic Media
The primary mechanism by which triazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive solution. nih.govroyalsocietypublishing.org This adsorption process can be classified as either physisorption, chemisorption, or a mixture of both. nih.govrsc.org Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.govnih.gov
The type of adsorption is often inferred from the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, whereas values around or more negative than -40 kJ/mol suggest chemisorption. nih.govnih.gov For several triazole derivatives, calculated ΔG°ads values fall in a range that indicates a mixed mode of adsorption, with chemisorption often being the predominant mechanism. nih.govrsc.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netrsc.orgresearchgate.net The nitrogen and sulfur atoms in the triazole ring act as active adsorption centers, donating lone-pair electrons to the vacant d-orbitals of iron atoms, thus strengthening the adsorption bond. nih.gov
Electrochemical techniques are crucial for characterizing the anticorrosive properties of 1,2,4-triazole derivatives. sigmaaldrich.com Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most commonly used methods. frontiersin.orgresearchgate.netresearchgate.net
PDP studies reveal the effect of the inhibitor on both the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions. frontiersin.org Triazole derivatives are often classified as mixed-type inhibitors, meaning they suppress both reactions. frontiersin.orgresearchgate.netrsc.org This is observed as a decrease in the corrosion current density (icorr) in the presence of the inhibitor. frontiersin.org
EIS measurements provide insights into the properties of the inhibitor film at the metal-solution interface. royalsocietypublishing.org In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. royalsocietypublishing.org An increase in Rct signifies a slowing of the corrosion process, as the surface is blocked by the adsorbed inhibitor molecules. royalsocietypublishing.org The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor at the metal surface. royalsocietypublishing.org
Medicinal Chemistry and Biological Target Interactions
The 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding, which enhances interaction with biological receptors and improves solubility. researchgate.netnih.gov This has led to the development of numerous 1,2,4-triazole derivatives with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. researchgate.netnih.govnih.gov
Derivatives of 1,2,4-triazole have been identified as potent inhibitors of various enzymes implicated in disease. Their mechanism often involves the nitrogen atoms of the triazole ring coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues.
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. Non-steroidal aromatase inhibitors like Letrozole and Anastrozole, which feature a 1,2,4-triazole ring, function by having a nitrogen atom from the triazole ring bind to the heme iron atom in the enzyme's catalytic site, thereby blocking its activity. nih.govnih.gov
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation. nih.gov Certain 5-pyridinyl-1,2,4-triazole derivatives have shown significant FAK inhibitory activity at nanomolar concentrations. nih.gov These inhibitors work by repressing FAK phosphorylation, which in turn inhibits downstream pro-survival pathways like PI3K/Akt. nih.gov
Urease Inhibition: Urease is a nickel-containing enzyme that is a virulence factor for several pathogenic microorganisms, including Helicobacter pylori. nih.gov A series of royalsocietypublishing.orgnih.govrsc.orgtriazolo[3,4-b] nih.govroyalsocietypublishing.orgnih.govthiadiazole derivatives demonstrated outstanding urease inhibition, with some compounds showing competitive inhibition by occupying the active site and coordinating with the bi-nickel complex. nih.govdergipark.org.tr
The 1,2,4-triazole nucleus is a core component of many compounds evaluated for their antiproliferative and anticancer properties. researchgate.netzsmu.edu.ua These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, liver, lung, and prostate cancer. nih.govnih.govresearchgate.net
Several studies have synthesized and evaluated novel 1,2,4-triazole derivatives, revealing promising results. For instance, a series of 1,2,4-triazole derivatives linked to a butane-1,4-dione structure showed promising anticancer activity against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govresearchgate.net Another study on 5-pyridinyl-1,2,4-triazole derivatives found potent antiproliferative activity against HepG2 and Hep3B liver cancer cells, with IC₅₀ values as low as 2.88 µM. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govmdpi.com Hybrid molecules, such as those combining coumarin (B35378) and triazole moieties, have also shown potent cytotoxic activity against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the standard drug cisplatin. nih.gov
Table 2: Anticancer Activity of Select 1,2,4-Triazole Derivatives
Antimicrobial and Antifungal Properties Research
The 1,2,4-triazole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents, largely due to its ability to be incorporated into a wide variety of therapeutically significant compounds. nih.govresearchgate.net Researchers are actively exploring derivatives of this heterocycle to combat the rapid emergence of drug resistance by creating agents with novel chemical profiles. nih.govresearchgate.net
A significant body of research focuses on Schiff bases derived from 1,2,4-triazoles. For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol framework demonstrated potent and specific biological activity. nih.govresearchgate.net While these compounds showed no efficacy against Candida albicans, Aspergillus niger, or Escherichia coli, they exhibited strong antifungal effects against Microsporum gypseum and robust antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net Notably, several compounds in this series showed activity superior or comparable to the standard drugs ketoconazole (B1673606) and streptomycin, respectively. nih.govresearchgate.net One derivative, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was identified as a particularly promising pharmacophore for future development. nih.gov
Hybrid molecules, which combine the 1,2,4-triazole ring with established antimicrobial agents like quinolones, have also been synthesized. mdpi.com This strategy aims to enhance the therapeutic profile and overcome resistance. Novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring showed antibacterial properties against both Gram-positive and Gram-negative pathogens, with Minimum Inhibitory Concentration (MIC) values comparable to the parent drug ofloxacin (0.25–1 µg/mL). mdpi.com Similarly, hybrids of clinafloxacin (B351) and triazole have been developed and tested against a panel of bacterial strains. mdpi.com
The substitution pattern on the triazole ring is critical to its biological activity. Studies on 4-amino-5-aryl-4H-1,2,4-triazole derivatives found that a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole resulted in the highest antibacterial activity (MIC = 5 µg/mL), equivalent to the antibiotic ceftriaxone. mdpi.com The synthesis of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles has also yielded compounds with significant inhibitory effects against various microbes. ijper.org
Table 1: Selected 1,2,4-Triazole Derivatives and their Antimicrobial Activity This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Staphylococcus aureus | Activity superior to the standard drug streptomycin. | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Microsporum gypseum | Six derivatives showed antifungal activity superior to ketoconazole. | nih.govresearchgate.net |
| Ofloxacin-1,2,4-triazole Hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | MIC values ranging from 0.25 to 1 µg/mL, comparable to ofloxacin. | mdpi.com |
| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli, B. subtilis, P. aeruginosa | Highest antibacterial activity in its series, with an MIC of 5 µg/mL. | mdpi.com |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | E. coli, S. aureus, A. niger | Some derivatives showed good inhibitory effects and high antifungal activity. | ijper.org |
| nih.govnih.govnih.gov-triazolo phenylether derivatives | Staphylococcus aureus, Escherichia coli | A derivative with a methoxy (B1213986) group showed the highest activity against these bacteria. | researchgate.net |
Antiviral Applications and Potential
The 1,2,4-triazole nucleus is a key pharmacophore in antiviral drug design, recognized for its chemical stability, high bioavailability, and the potential for diverse chemical modifications. researchgate.net This scaffold is present in several commercialized antiviral drugs, including the broad-spectrum agent Ribavirin and the anti-HIV-1 drug Doravirine. lifechemicals.com The versatility of the triazole ring allows it to be integrated into both nucleoside and non-nucleoside analogues, targeting a wide array of viral proteins. nih.gov
Research has demonstrated the susceptibility of numerous viral strains to 1,2,4-triazole derivatives. nih.gov These include significant human pathogens such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), various influenza viruses, SARS coronavirus, Hantavirus, and Herpes viruses. researchgate.netnih.gov The mechanism of action often involves the inhibition of critical viral enzymes like DNA or RNA polymerases and viral proteases, which are essential for viral replication and assembly. researchgate.net
The development of new antiviral agents based on this scaffold is a dynamic area of research. researchgate.net For example, Taribavirin (viramidine), a 1,2,4-triazole-based compound, has undergone Phase III human trials as a treatment for severe respiratory syncytial virus (RSV) and other viral infections. nih.gov The ongoing search for novel 1,2,4-triazole derivatives with antiviral properties remains a priority in medicinal chemistry, driven by the need for effective treatments against existing and emerging viral threats. researchgate.netnih.gov Careful structural planning, often aided by computational methods, facilitates the creation of effective medications against a variety of viruses. researchgate.net
Anti-inflammatory and Analgesic Research
Derivatives of 1,2,4-triazole have been extensively investigated for their potential as anti-inflammatory and analgesic agents, often demonstrating efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). neliti.comresearchgate.netnih.gov These compounds are explored for their ability to modulate inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform involved in inflammation. mdpi.com
In vivo studies using carrageenan-induced paw edema in rodents, a standard model for acute inflammation, have shown significant anti-inflammatory activity for several triazole derivatives. researchgate.netmdpi.com One study reported that a derivative, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl)ethanol, produced a 91% inhibition of edema, which was more effective than the 82% inhibition observed with the standard drug ibuprofen. nih.gov Another series of derivatives showed activity similar to indomethacin. mdpi.com
The analgesic properties of these compounds have been evaluated using models such as the acetic acid-induced writhing test and the hot plate method. researchgate.netnih.gov In one investigation, a 1,2,4-triazole derivative demonstrated a more potent reduction in abdominal cramps (writhing) induced by acetic acid than the other compounds in its series. researchgate.net Another study found that a specific triazole derivative caused a significant 83% reduction in writhing, compared to 71.5% for ibuprofen. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold in developing new drugs for pain and inflammation. neliti.comuran.ua
Table 2: Selected 1,2,4-Triazole Derivatives and their Anti-inflammatory and Analgesic Activity This table is interactive. You can sort and filter the data.
| Compound/Derivative | Activity Tested | Model Used | Key Findings | Reference(s) |
|---|---|---|---|---|
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl)ethanol | Anti-inflammatory | Carrageenan-induced paw edema | 91% edema inhibition, compared to 82% for ibuprofen. | nih.gov |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl)ethanol | Analgesic | Acetic acid writhing test | 83% reduction in wriths, compared to 71.5% for ibuprofen. | nih.gov |
| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Analgesic & Anti-inflammatory | Acetic acid writhing, hot plate, paw edema | Showed the most effective analgesic and anti-inflammatory properties in its series. | researchgate.net |
| 1,2,4-triazole derivative (Compound 46) | Anti-inflammatory | Carrageenan-induced rat paw edema | Exhibited activity similar to the standard drug indomethacin. | mdpi.com |
Antioxidant Activity Evaluation Methods
The antioxidant potential of 1,2,4-triazole derivatives is a significant area of research, driven by the role of oxidative stress in numerous diseases. nih.govresearchgate.net To quantify this activity, researchers employ a variety of in vitro assays that measure the ability of these compounds to neutralize free radicals and other reactive oxygen species (ROS). zsmu.edu.uascispace.com
Commonly used methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay : This is one of the most widely used methods due to its simplicity and reliability. scispace.comacs.org It involves a stable free radical, DPPH•, which has a deep violet color. acs.org When a triazole derivative with antioxidant properties donates a hydrogen atom to DPPH•, the radical is neutralized, and the solution's color fades to yellow, a change that can be measured spectrophotometrically. acs.orgisres.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Cation Radical Scavenging Assay : In this assay, ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored. acs.orgnih.gov Antioxidant compounds reduce the ABTS•+, causing decolorization that is proportional to their scavenging ability. scispace.comacs.org This method is versatile as it can be used in both aqueous and organic media. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction produces a colored ferrous-tripyridyltriazine complex, and the intensity of the color is related to the antioxidant capacity of the tested compound. isres.org
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay : Similar to FRAP, this assay measures the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant. It is considered a robust and versatile method. isres.org
Metal Chelating Activity : Some compounds exert antioxidant effects by chelating metal ions like iron and copper, which can otherwise catalyze oxidative reactions. This assay measures the ability of triazole derivatives to bind these pro-oxidant metals. scispace.com
Studies have shown that the antioxidant capacity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns. For example, the presence of electron-donating functional groups, such as phenolic hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, often enhances antioxidant activity. isres.orgnih.gov
Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Hypoglycemic)
Beyond the more commonly studied antimicrobial and anti-inflammatory effects, the 1,2,4-triazole scaffold has been explored for a range of other important pharmacological activities. researchgate.netijcrcps.com
Anticonvulsant Activity : The 1,2,4-triazole ring is a key structural feature in several established antiepileptic drugs, such as Triazolam and Alprazolam, highlighting its potential in central nervous system applications. benthamdirect.comnih.gov Research continues to yield new derivatives with promising anticonvulsant properties. For instance, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed protective effects in both the maximal electroshock (MES) and 6-Hz psychomotor seizure tests, which are standard screening models for antiepileptic drugs. nih.gov Another study found that a 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone derivative exhibited anticonvulsant activity that was 1.27 times more effective than the established drug phenobarbital (B1680315) in a corazole-induced seizure model. zsmu.edu.ua The ongoing investigation into these derivatives aims to develop new anticonvulsant agents with improved selectivity and lower toxicity. benthamdirect.comthieme-connect.com
Antihypertensive and Hypoglycemic Activities : While less extensively documented than other properties, the potential for 1,2,4-triazole derivatives to act as antihypertensive and hypoglycemic (antidiabetic) agents has been noted. researchgate.netresearchgate.net The structural diversity of the triazole core allows for modifications that could lead to interactions with targets relevant to blood pressure regulation and glucose metabolism. The inclusion of antidiabetic properties in the broad spectrum of biological activities associated with this scaffold suggests it is a viable starting point for the design and synthesis of new treatments for metabolic disorders. researchgate.netresearchgate.net Further focused research is required to fully elucidate the structure-activity relationships and mechanisms of action for these specific therapeutic areas.
Molecular Docking and In Silico Screening for Biological Target Interaction
Molecular docking and other in silico screening methods have become indispensable tools in the rational design and discovery of novel 1,2,4-triazole-based therapeutic agents. researchgate.neturan.ua These computational techniques allow researchers to predict and analyze the interactions between a ligand (the triazole derivative) and the binding site of a biological target, such as an enzyme or receptor, at a molecular level. pensoft.netbiointerfaceresearch.com This approach accelerates the drug development process by prioritizing compounds for synthesis and in vitro testing. nih.gov
In silico studies have been applied across a wide range of therapeutic targets for triazole derivatives:
Antimicrobial Targets : Docking has been used to elucidate how triazole derivatives bind to essential microbial enzymes. For example, studies have modeled the interaction of novel fungicides with sterol demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. rsc.org Similarly, interactions with bacterial proteins like DNA gyrase have been simulated to understand antibacterial mechanisms. ijper.orgnih.gov
Anticancer Targets : Researchers have used molecular docking to screen triazole derivatives against cancer-related proteins like aromatase and tubulin. ijcrcps.com Such studies provide insights into binding energies and interaction modes, helping to explain the compounds' cytotoxic effects. Docking has also been performed against targets like the Epidermal Growth Factor Receptor (EGFR) to identify potential lung cancer inhibitors. figshare.com
Antiviral Targets : In the search for new antiviral drugs, docking has been instrumental. For instance, numerous studies have investigated the binding of triazole compounds to the main protease (MPro) of SARS-CoV-2, a critical enzyme for viral replication. biointerfaceresearch.comnih.gov
Antioxidant Enzyme Targets : To understand antioxidant mechanisms, docking studies have been performed on enzymes that regulate oxidative stress. pensoft.net These simulations help identify which derivatives are most likely to act as potent inhibitors of these enzymes. pensoft.net
The results from these simulations, typically reported as binding energy (in kcal/mol) and visualized interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), provide a theoretical basis for a compound's biological activity and guide further structural optimization. ijcrcps.comrsc.org
Table 3: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Biological Target | Therapeutic Area | Key Docking Findings | Reference(s) |
|---|---|---|---|---|
| Designed 1,2,4-triazole derivatives | Aromatase and Tubulin | Anticancer | Binding energies ranged from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 Kcal/mol for tubulin. | ijcrcps.com |
| Triazole derivatives with oxime ether and cyclopropyl (B3062369) moieties | Fungal Sterol Demethylase (FgCYP51) | Antifungal | Compound 5k showed strong binding via coordination, hydrogen bonding, and stacking interactions. | rsc.org |
| Synthesized 1,2,4-triazole derivatives | SARS-CoV-2 Main Protease (MPro) | Antiviral | Ligand models showed potential for efficient interactions and stabilization within the MPro active site. | biointerfaceresearch.com |
| Quinolone–triazole hybrids | Bacterial DNA Gyrase (e.g., S. aureus) | Antibacterial | Compound 15 showed a strong binding affinity of -10.6 kcal/mol. | nih.gov |
Materials Science and Advanced Functional Materials Development
The unique chemical properties of the 1,2,4-triazole ring—including high nitrogen content, thermal stability, and strong coordination ability with metal ions—make its derivatives highly valuable in materials science. lifechemicals.comnih.gov These compounds are not just building blocks for pharmaceuticals but also for a variety of advanced functional materials.
Key application areas include:
Corrosion Inhibitors : 1,2,4-triazole derivatives are effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents in the environment. lifechemicals.comnih.gov
Energetic Materials (EMs) : The high nitrogen content and thermal stability of the triazole ring are desirable properties for the development of high-performance, safer energetic materials. These compounds can serve as a backbone for molecules with a high heat of formation and good oxygen balance, making them comparable to or better than some traditional explosives. nih.gov
Polymers and Dendrimers : Functionalized 1,2,4-triazoles are used as monomers or core units in the synthesis of specialized polymers and dendrimers. These materials can have applications in organic light-emitting devices (OLEDs) and other areas of electronics and nanotechnology. lifechemicals.comnih.gov
Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the triazole ring act as excellent ligands for coordinating with metal ions. This property is exploited in the construction of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. These MOFs have potential applications in gas storage, catalysis, and chemical sensing. nih.gov
Ionic Liquids : Certain 1,2,4-triazole derivatives have been synthesized to act as ionic liquids. These are salts that are liquid at low temperatures and are considered "green" solvents with unique properties for chemical synthesis and electrochemistry. lifechemicals.com
The versatility of the 1,2,4-triazole scaffold continues to drive innovation in the development of new materials with tailored properties for a wide range of technological applications. nih.gov
Ligands in Coordination Chemistry and Metal Complexes
The nitrogen-rich 1,2,4-triazole ring is an excellent building block for constructing coordination polymers and metal complexes due to its multiple coordination modes. researchgate.net The N1 and N2 atoms of the triazole ring are particularly effective at bridging metal centers, a coordination mode that is not sterically hindered by functionalization at the 4-position. mdpi.com
Derivatives featuring sulfonate groups, such as 4-(1,2,4-triazol-4-yl)benzenesulfonate and 4-(1,2,4-triazol-4-yl)ethanesulfonate, have been synthesized in aqueous media. researchgate.netrsc.org These anionic ligands react with metal salts like cadmium(II) to form two-dimensional coordination networks. researchgate.netrsc.org In these structures, the cadmium ions are bridged by both chloride ions and the triazole ligands, which coordinate in a bis-bidentate fashion using the N1 and N2 atoms of the triazole ring and two oxygen atoms from the sulfonate (–SO₃) group. researchgate.netrsc.org Similarly, the dianionic ligand 4-(1,2,4-triazol-4-yl)ethanedisulfonate has been used to synthesize polyanionic linear trinuclear complexes with manganese(II), cobalt(II), nickel(II), and copper(II). mdpi.com These complexes consist of a linear array of three metal ions linked by six triazole ligands via triple N1-N2 bridges. mdpi.com
Other derivatives, such as 4-methyl-4H-1,2,4-triazole-3-thiol, also serve as effective ligands. This thiol derivative has been studied in coordination with mercury(II), forming both dimeric and polymeric complexes, highlighting its utility in materials science. sigmaaldrich.com Additionally, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating with metal ions through the sulfur atom and an amino group to form tetrahedral complexes. nih.gov The versatility of these triazole derivatives in coordinating with a wide range of transition metals underscores their importance in the development of novel materials with specific magnetic and photoluminescent properties. mdpi.comrsc.org
Applications in Organic Optoelectronics and Nonlinear Optics
Triazole derivatives are gaining significant attention for their potential in optoelectronic and nonlinear optical (NLO) applications. researchgate.netbohrium.com Organic NLO materials are crucial for technologies like optical data storage and signal processing due to their fast response times and high nonlinear polarization rates. nih.gov The NLO properties of organic molecules arise from the delocalization of π-electrons within their structure, which facilitates intramolecular charge transfer (ICT). nih.gov
Research has focused on synthesizing novel 1,2,4-triazole derivatives and investigating their NLO characteristics through both experimental methods and computational studies like Density Functional Theory (DFT). researchgate.netbohrium.com For instance, a series of derivatives based on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide was synthesized and analyzed. bohrium.com DFT studies revealed that these compounds possess significant NLO properties. researchgate.netbohrium.com Key parameters such as the HOMO-LUMO energy gap, linear polarizability (α), and first and second hyperpolarizabilities (β and γ) are calculated to quantify this potential. researchgate.netresearchgate.net One particular derivative, designated 7c in a study, exhibited a low energy gap (4.618 eV), a significant linear polarizability (4.195 > × 10⁻²³ esu), and high first and second hyperpolarizabilities (6.317 > × 10⁻³⁰ and 4.314 × 10⁻³⁵ esu, respectively), indicating its promise for use in NLO materials. researchgate.netbohrium.com These findings suggest that such triazole derivatives could be instrumental in fabricating materials for advanced optoelectronic devices. researchgate.netbohrium.comresearchgate.net
Table 1: Nonlinear Optical (NLO) Properties of a 1,2,4-Triazole Derivative (Compound 7c)
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 4.618 eV | Indicates higher reactivity and potential for charge transfer. researchgate.netbohrium.com |
| Linear Polarizability (α) | 4.195 > × 10⁻²³ esu | Measures the linear response to an electric field. researchgate.netbohrium.com |
| First Hyperpolarizability (β) | 6.317 > × 10⁻³⁰ esu | Quantifies second-order NLO response. researchgate.netbohrium.com |
| Second Hyperpolarizability (γ) | 4.314 × 10⁻³⁵ esu | Quantifies third-order NLO response. researchgate.netbohrium.com |
Development of Functional Dyes
The synthesis of azo dyes, compounds characterized by the -N=N- functional group, is a well-established area of industrial organic chemistry. nih.gov These dyes are typically prepared in a two-step process involving the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. nih.govunb.ca Heterocyclic compounds, including 1,2,4-triazole derivatives, are valuable as coupling components in the synthesis of functional azo dyes. mdpi.comnih.gov
For example, new 1,2,4-triazole colorants have been synthesized by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with various diazotized aniline (B41778) derivatives. mdpi.com The structure of the resulting dye, particularly its tautomeric form (azo vs. hydrazone), can be influenced by the substituents on the aniline component. mdpi.com In addition to their use as colorants, triazole-linked azo dyes are being investigated for other functionalities. Some have been found to possess potential as fluorescent materials and exhibit chemosensory properties, such as changing color in response to pH variations. researchgate.net The chemical stability and versatile synthetic accessibility of triazole-based azo dyes make them attractive for applications beyond traditional dyeing, including in photoelectrochemical fields. researchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells
Derivatives of 1,2,4-triazole are emerging as critical components in next-generation energy and display technologies, specifically in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs).
In perovskite solar cells, hole-transporting materials (HTMs) are essential for extracting charge carriers efficiently from the perovskite layer. nih.govresearchgate.net Researchers have developed novel HTMs by incorporating a 4-phenyl-1,2,4-triazole core functionalized with electron-rich side arms. nih.govresearchgate.net Two such materials, TAZ-[MeOTPA]₂ and TAZ-[MeOTPATh]₂, were synthesized with a donor-acceptor structure to promote intramolecular charge transfer and improve hole-transporting properties. nih.govresearchgate.net The inclusion of a thiophene (B33073) bridge in TAZ-[MeOTPATh]₂ further enhanced performance by increasing π-conjugation and intermolecular stacking. nih.govresearchgate.net Perovskite solar cells using TAZ-[MeOTPA]₂ and TAZ-[MeOTPATh]₂ as HTMs achieved high power conversion efficiencies (PCE) of 10.9% and 14.4%, respectively. nih.govresearchgate.net These efficiencies are comparable to those achieved with the much more expensive, commonly used HTM, spiro-OMeTAD, positioning these triazole derivatives as promising, cost-effective alternatives. nih.gov
In OLEDs, triazole derivatives are valued for their ability to function as electron-transporting and hole-blocking materials, which are crucial for achieving high device efficiency and stability. researchgate.net
Table 2: Performance of Triazole-Based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
| Hole-Transporting Material (HTM) | Core Structure | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| TAZ-[MeOTPA]₂ | 4-phenyl-1,2,4-triazole | 10.9% | nih.gov, researchgate.net |
| TAZ-[MeOTPATh]₂ | 4-phenyl-1,2,4-triazole | 14.4% | nih.gov, researchgate.net |
| Spiro-OMeTAD (Reference) | Spirobifluorene | Comparable to TAZ-[MeOTPATh]₂ | nih.gov |
Electron-Transport and Hole-Blocking Materials
The electronic properties of 1,2,4-triazole derivatives make them highly suitable for use as electron-transport materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. researchgate.net Efficient OLEDs require balanced charge injection and transport, and a dedicated hole-blocking layer is often necessary to prevent holes from leaking from the emissive layer into the electron-transport layer, which would reduce efficiency. researchgate.net
Triazole derivatives inherently possess good hole-blocking capabilities. researchgate.net To enhance their electron-transporting ability, these molecules have been functionalized with other electron-deficient units. For example, hybridizing a triazole with a bipyridyl moiety creates bipyridyl-substituted triazole derivatives (Bpy-TAZs). researchgate.net These materials maintain the excellent hole-blocking properties of the triazole core while benefiting from the improved electron mobility conferred by the bipyridyl group. researchgate.net This dual functionality allows them to serve as a single layer that both transports electrons and blocks holes, simplifying the device architecture of phosphorescent OLEDs and leading to high external quantum efficiency at a lower operating voltage. researchgate.net
Metal-Organic Frameworks (MOFs) Involving Triazole Scaffolds
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. omicsonline.orgelsevierpure.com The 1,2,4-triazole scaffold is an excellent candidate for creating functional MOFs due to its ability to bridge metal centers and the potential for introducing additional functionality. researchgate.netjove.com
Triazole-functionalized MOFs can be synthesized through various methods, including direct solvothermal synthesis or post-synthetic ligand exchange (PSE). jove.com PSE is a versatile technique where an existing MOF is exposed to a solution containing a new ligand, which then exchanges with the original ligands in the framework. elsevierpure.comjove.com This method has been successfully used to incorporate triazole-containing ligands into robust Zr-based MOFs like UiO-66, creating new materials with accessible coordination sites within their pores. elsevierpure.comjove.com
These triazole-based MOFs have shown promise in several applications. The nitrogen-rich triazole groups can act as Lewis base sites, complementing the Lewis acid metal sites in the MOF. omicsonline.org This dual functionality makes them effective catalysts. For example, a porous and stable triazole-containing MOF was synthesized that demonstrated superior catalytic activity for the cycloaddition of CO₂ with epoxides, a key reaction for carbon fixation. omicsonline.orgacs.org The MOF showed high efficiency and size-dependent selectivity, making it a promising heterogeneous catalyst. acs.org The unique properties of triazole-functionalized MOFs, such as their hydrogen-bonding capabilities and tunable porosity, also suggest potential applications in gas sensing, selective molecular uptake, and proton conduction for fuel cells. researchgate.netjove.com
Agrochemical Applications and Potential
Triazole derivatives have a long and successful history in agrochemistry, where they are widely used as fungicides and herbicides. researchgate.netnih.gov Their broad spectrum of biological activity makes them a cornerstone of modern crop protection. nih.gov
In the realm of herbicides, derivatives of 1,2,4-triazole that incorporate pyrimidine (B1678525) and phenyl sulfonyl groups have been designed and synthesized. researchgate.netbohrium.com Bioassays have shown that many of these compounds exhibit significant herbicidal activity against both monocot and dicot weeds, such as Echinochloa crusgalli (barnyard grass) and Raphanus sativus (radish). researchgate.netbohrium.com Some of these derivatives displayed remarkable inhibitory effects on weed growth even at low concentrations (10 mg·L⁻¹). researchgate.net One compound in particular showed a broader spectrum of activity against the roots and stalks of several weed species than the commercial herbicide Flumetsulam. researchgate.net Other triazolinone derivatives have been developed as potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (Protox), a key target for herbicides. nih.govjlu.edu.cn
Beyond herbicides, triazole derivatives are well-known for their potent antifungal properties. nih.govnih.gov They are a major class of fungicides used to control a wide range of plant-pathogenic fungi. nih.gov The development of novel triazole derivatives continues to be an active area of research aimed at discovering new compounds with enhanced efficacy and a broader spectrum of activity to combat resistance and protect crops. nih.gov
Table 3: Herbicidal Activity of a Pyrimidyl-1,2,4-triazole Derivative (Compound I-3)
| Target Weed | Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| Brassica campestris | 100 mg·L⁻¹ | Good Activity | researchgate.net |
| Cucumis sativus | 100 mg·L⁻¹ | Good Activity | researchgate.net |
| Echinochloa crusgalli | 100 mg·L⁻¹ | Good Activity | researchgate.net |
| Medicago sativa | 100 mg·L⁻¹ | Good Activity | researchgate.net |
| Raphanus sativus | 100 mg·L⁻¹ | Good Activity | researchgate.net |
Role as Synthetic Intermediates in Complex Molecule Construction
Derivatives of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, particularly its thiol analogue, 4-methyl-4H-1,2,4-triazole-3-thiol, serve as versatile intermediates in the construction of more complex molecular architectures. The reactivity of the thiol group allows for its functionalization, enabling the incorporation of the triazole scaffold into a variety of larger molecules. This section explores the role of these derivatives as key building blocks in multi-step synthetic sequences.
The nucleophilic nature of the sulfur atom in 4-methyl-4H-1,2,4-triazole-3-thiol is a key feature leveraged in synthetic applications. It readily reacts with electrophilic partners to form new carbon-sulfur bonds, providing a reliable method for elaborating the core structure. This reactivity is central to its utility as a synthetic intermediate.
One documented application involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate (B1195939). In this S-alkylation reaction, the thiol acts as a nucleophile, displacing the bromide to form ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This transformation attaches an ester functionality to the triazole core via a thioether linkage, introducing new reactive sites for further molecular elaboration.
In a more complex synthetic scheme, the thiol derivative has been used to create novel amide-containing compounds. nih.gov Specifically, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol was coupled with various N-substituted 2-chloro-N-phenylpropanamides. nih.gov The synthesis was carried out in the presence of lithium hydride (LiH) in dimethylformamide (DMF), where the thiol was deprotonated in situ to form a more potent nucleophile, which then displaced the chloride from the propanamide derivative. nih.gov This approach led to the formation of a new series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides. nih.gov These multi-step syntheses highlight how the triazole-thiol core can be integrated into larger, more complex structures with potential applications in materials science. nih.gov
The following table summarizes the use of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives as intermediates in the synthesis of more complex molecules.
| Triazole Derivative | Reactant | Synthesized Complex Molecule | Research Finding |
| 4-methyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate | Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | Serves as a versatile building block for introducing ester functionalities. |
| 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | N-substituted 2-chloro-N-phenylpropanamide | N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | The triazole-thiol acts as a key intermediate for the construction of complex amide derivatives with potential nonlinear optical properties. nih.gov |
Design, Synthesis, and Characterization of Derivatives and Analogues of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid
General Strategies for Derivatization and Functionalization
The derivatization of the 4-methyl-4H-1,2,4-triazole core is primarily achieved through functionalization of its key reactive sites. The most versatile precursor for derivatives related to 4-methyl-4H-1,2,4-triazole-3-sulfonic acid is its corresponding thiol, 4-methyl-4H-1,2,4-triazole-3-thiol. General synthetic strategies often begin with the construction of the triazole ring itself, followed by modification.
A common method for synthesizing the 1,2,4-triazole-3-thiol core involves the cyclization of thiosemicarbazides. researchgate.netnih.gov These precursors are typically prepared by reacting acid hydrazides with isothiocyanates. researchgate.net The subsequent ring closure of the resulting 1,4-substituted thiosemicarbazide (B42300) is often accomplished in an alkaline medium to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.gov For instance, the reaction of methyl isothiocyanate with a suitable hydrazide, followed by base-catalyzed cyclization, can produce the 4-methyl-1,2,4-triazole-3-thiol (B7784196) core. nih.gov
Once the triazole-thiol ring is formed, key derivatization strategies include:
S-Alkylation: The nucleophilic thiol group is readily alkylated with various electrophiles like alkyl halides to form thioether derivatives. researchgate.netresearchgate.net
Formation of Schiff Bases: If the triazole core contains an amino group (e.g., 4-amino-1,2,4-triazole (B31798) derivatives), it can be condensed with aldehydes or ketones to form Schiff bases. nih.govresearchgate.netnih.gov This reaction is often catalyzed by acids like glacial acetic acid. nih.govchemmethod.com
Mannich Reactions: Schiff bases derived from amino-triazoles can undergo Mannich reactions with formaldehyde (B43269) and a secondary amine (like morpholine) to create more complex Mannich bases. nih.govacs.orgresearchgate.net
Conjugation: The triazole ring can be linked to other heterocyclic systems. This is often achieved by preparing a triazole derivative with a reactive handle (like a hydrazide or an amino group) that can be used to build or attach a second heterocyclic ring, such as a thiadiazole or oxadiazole. mdpi.comresearchgate.net
Alkylated and Acylated Triazole Derivatives
Alkylation and acylation are fundamental methods for modifying the 4-methyl-1,2,4-triazole scaffold, primarily targeting the thiol group or an exocyclic amino group.
Alkylation: The sulfur atom of 4-methyl-4H-1,2,4-triazole-3-thiol is a soft nucleophile and readily undergoes S-alkylation with electrophiles like benzyl (B1604629) chlorides, bromacetophenones, methyl iodide, or ethyl bromide. researchgate.netresearchgate.netresearchgate.net This regioselective S-alkylation is a common strategy to produce a variety of thioether derivatives. researchgate.net For example, 4-methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate (B1195939) to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. sigmaaldrich.com
Acylation: Acylation reactions are typically performed on amino-triazole derivatives. For instance, 4-amino-1,2,4-triazole can be acylated with various sulfonyl chlorides. researchgate.net In another example, a Schiff base derived from an amino-triazole was acylated using acetyl chloride in dry benzene (B151609) to form an N-acyl derivative. chemmethod.com These reactions introduce an amide or sulfonamide linkage, significantly altering the molecule's properties.
| Precursor | Reagent | Product Type | Description | Reference |
|---|---|---|---|---|
| 1H-1,2,4-triazole-3-thiol | Benzyl chlorides, Bromoacetophenones | S-Alkylated Thioether | Regioselective S-alkylation of the thiol group. | researchgate.net |
| 4-methyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate | S-Alkylated Thioether | Forms ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. | sigmaaldrich.com |
| 4-amino-triazole-Schiff base | Acetyl chloride | N-Acylated Derivative | Addition reaction to the azomethine group of the Schiff base. | chemmethod.com |
| Amine 6 (a complex amine with a 4-methyl-1,2,4-triazol-3-yl moiety) | Sulfonyl chlorides | N-Acylated Sulfonamide | Acylation of the amine with various sulfonyl chlorides. | researchgate.net |
Thioether and Sulfonamide Derivatives
Thioether and sulfonamide derivatives represent two major classes of compounds derived from the 1,2,4-triazole core, often starting from the versatile triazole-thiol precursor.
Thioether Derivatives: The synthesis of thioethers is straightforwardly achieved via the S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol or related triazole-thiols. researchgate.net This reaction involves treating the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. A multi-step synthesis has been reported where 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol was reacted with various N-substituted-2-chloro-N-phenylpropanamides in the presence of lithium hydride (LiH) and dimethylformamide (DMF) to yield the corresponding thioether derivatives. nih.gov These thioethers link the triazole ring to a propanamide moiety through a sulfur bridge. nih.gov
Sulfonamide Derivatives: The synthesis of sulfonamides can be more complex. One pathway involves the oxidation of the thiol group to a sulfonyl chloride, which can then react with an amine to form the sulfonamide. Another approach involves starting with a molecule that already contains a chlorosulfonyl group and then constructing the triazole ring. For example, ethyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate was reacted with secondary amines to produce various sulfonamides. nih.gov These sulfonamides were then converted into acid hydrazides and cyclized to form 1,2,4-triazole-3-thiones, demonstrating the integration of a sulfonamide group into a molecule that is then cyclized to form the triazole ring. nih.gov In a different strategy, a complex amine containing the 4-methyl-4H-1,2,4-triazol-3-yl group was acylated with various sulfonyl chlorides to directly form the sulfonamide linkage. researchgate.net
| Derivative Type | Synthetic Strategy | Key Reagents | Example Product Class | Reference |
|---|---|---|---|---|
| Thioether | S-alkylation of a triazole-thiol. | 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, N-substituted-2-chloro-N-phenylpropanamide, LiH. | 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides | nih.gov |
| Sulfonamide | Reaction of a sulfonyl chloride with an amine, followed by triazole ring formation. | Ethyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate, secondary amines, hydrazine (B178648) hydrate. | 1,2,4-Triazole-3-thiones with a sulfonamide-functionalized phenyl group. | nih.gov |
| Sulfonamide | Acylation of a triazole-containing amine with a sulfonyl chloride. | Amine with a 4-methyl-1,2,4-triazol-3-yl moiety, various sulfonyl chlorides. | Diazaspiro[3.4]octane with a 4-methyl-1,2,4-triazol-3-yl group and a variable sulfonyl amide substituent. | researchgate.net |
Triazole-Thiol Derivatives as Precursors and Active Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol and its analogues are cornerstone precursors in the synthesis of a vast range of functionalized triazole derivatives. nih.govsigmaaldrich.com Their importance stems from the reactive thiol group, which exists in tautomeric equilibrium with its thione form, providing multiple reaction pathways.
The synthesis of the triazole-thiol precursor itself is a well-established process. A common route starts from an acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. researchgate.netnih.gov Subsequent cyclization of this intermediate, typically under basic conditions, yields the desired 4,5-disubstituted-1,2,4-triazole-3-thiol. nih.gov For instance, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol was synthesized via a multi-step process starting from 3-bromobenzoic acid, which was converted to its hydrazide and then cyclized. nih.gov
As precursors, these thiols are exceptionally versatile:
They are the starting point for creating extensive libraries of thioether derivatives through S-alkylation. researchgate.netnih.govsigmaaldrich.com
The thiol group can be oxidized to form sulfonic acids or sulfonyl chlorides, which are precursors to sulfonamides .
They can be used in reactions to form fused heterocyclic systems, such as triazolothiadiazines. nih.gov
The triazole-thiol moiety itself is a known pharmacophore and is incorporated into molecules to enhance biological activity. nih.gov
The compound 4-methyl-4H-1,2,4-triazole-3-thiol is commercially available and has been used in various studies, including as a corrosion inhibitor and as a ligand in the synthesis of coordination polymers. sigmaaldrich.com
Triazole-Schiff Base Hybrids
Triazole-Schiff base hybrids are a significant class of derivatives synthesized by the condensation reaction between an amino-functionalized triazole and an aldehyde or ketone. researchgate.netnih.gov The formation of the azomethine group (–N=CH–) is a key feature of these compounds. The synthesis typically requires a 4-amino-1,2,4-triazole precursor, which provides the necessary primary amine for the reaction.
The general synthetic procedure involves refluxing equimolar amounts of a 4-amino-1,2,4-triazole derivative and a suitable aromatic or heterocyclic aldehyde in a solvent like ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. researchgate.netnih.govchemmethod.com In some cases, the reaction can be accelerated using ultrasound, significantly reducing the reaction time from hours to minutes. nih.gov
For example, a series of new Schiff bases were synthesized by reacting symmetrical 4-amino-1,2,4-triazole with various substituted aromatic aldehydes. researchgate.net Similarly, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol was reacted with benzaldehyde (B42025) and p-chlorobenzaldehyde to produce the corresponding Schiff bases. nih.gov The structures of these hybrids are confirmed using spectroscopic methods such as IR, which shows a characteristic C=N stretching band for the azomethine group, and ¹H-NMR, which shows a singlet for the N=CH proton. nih.gov
| Triazole Precursor | Aldehyde/Ketone Reactant | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| Symmetrical 4-amino-1,2,4-triazole | Substituted aromatic aldehydes | Acetic acid | 4-(substituted benzylidene amino)-4H-1,2,4-triazoles | researchgate.net |
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-amino-1,2,4-triazole | 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine | Reflux in glacial acetic acid | Complex triazine-cored triazole Schiff base | nih.gov |
| Amino-1,2,4-triazoles | Various aldehydes | Ultrasound in methanol | Triazole based Schiff bases | nih.gov |
Conjugation with Other Heterocyclic Systems (e.g., Thiadiazole, Pyrazole, Quinoline (B57606), Oxadiazole)
Conjugating the 4-methyl-1,2,4-triazole scaffold with other heterocyclic rings is a prominent strategy to create hybrid molecules with potentially enhanced properties. This molecular hybridization is achieved through various synthetic routes that link the triazole core to systems like thiadiazole, pyrazole, quinoline, and oxadiazole.
Thiadiazole: 1,3,4-Thiadiazole (B1197879) rings can be synthesized from the same thiosemicarbazide intermediates used for triazoles. mdpi.com By treating a thiosemicarbazide with cold concentrated sulfuric acid, cyclization occurs to form a 1,3,4-thiadiazole ring instead of the 1,2,4-triazole ring that forms under basic conditions. mdpi.com This allows for the creation of molecules containing both triazole and thiadiazole moieties, starting from a common precursor. mdpi.comresearchgate.net For example, novel 1,2,4-thiadiazole-1,2,4-triazole analogs with an amide functionality have been designed and synthesized. nih.gov
Pyrazole: Pyrazole-containing triazole derivatives have been designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4). nih.gov A series of 3-(1H-pyrazol-3-yl)-4H-1,2,4-triazole derivatives were synthesized and characterized, demonstrating the direct linkage of these two important heterocyclic rings. ekb.eg
Quinoline: The quinoline nucleus is frequently hybridized with the 1,2,4-triazole ring. nih.govnih.gov These hybrids are often designed as potential anti-bacterial or anti-inflammatory agents. nih.govaun.edu.eg For example, a series of quinoline/1,2,4-triazole hybrids were synthesized and evaluated as dual COX-2/5-LOX inhibitors. aun.edu.eg Another approach involves linking quinoline and benzimidazole (B57391) units via a 1,2,3-triazole linker, showcasing the diversity of hybrid designs. mdpi.com
Oxadiazole: 1,3,4-Oxadiazole rings are typically formed from hydrazide precursors. A common synthetic pathway involves reacting an acid hydrazide with carbon disulfide to form an intermediate that can be cyclized into a 1,3,4-oxadiazole-2-thione. nih.govacs.org This hydrazide can also be a derivative of a triazole, allowing for the synthesis of linked triazole-oxadiazole systems. researchgate.net A series of novel researchgate.netresearchgate.netnih.gov-triazolo- researchgate.netresearchgate.netmdpi.comoxadiazole derivatives were prepared from a key hydrazide intermediate, demonstrating the construction of fused and linked systems. researchgate.net
Metal Complexes and Coordination Compounds
The 1,2,4-triazole ring system, particularly when functionalized with a thiol group like in 4-methyl-4H-1,2,4-triazole-3-thiol, is an excellent ligand for forming metal complexes and coordination compounds. The nitrogen atoms of the triazole ring and the exocyclic sulfur atom act as potential donor sites, allowing the ligand to bind to metal ions in various modes (e.g., monodentate, bidentate, bridging). acs.org
Research has shown that 1H-1,2,4-triazole-3-thiol (HtrzSH) can form a variety of coordination polymers with cadmium(II). acs.org Depending on the inorganic or organic anions present during synthesis, the ligand exhibits at least six different bridging modes, leading to structures ranging from zero-dimensional complexes to complex three-dimensional polymers. acs.org These materials have been noted for their strong photoluminescence properties. acs.org
Structure Activity Relationship Sar and Mechanistic Insights
Influence of Substituent Positions and Functional Groups on Biological and Material Activity
The structure-activity relationship (SAR) for 1,2,4-triazole (B32235) derivatives is highly dependent on the functional groups attached to the carbon and nitrogen atoms of the ring. For 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, the key substituents are the methyl group at the N-4 position and the sulfonic acid group at the C-3 position.
Influence of the N-4 Substituent: The substituent at the N-4 position of the 1,2,4-triazole ring plays a significant role in modulating biological activity. Studies on various 1,2,4-triazole derivatives have shown that the size and nature of the N-4 substituent can impact potency and selectivity.
Alkyl Groups: The presence of a small alkyl group, such as the methyl group in the target compound, is a common feature in many active triazole derivatives. Research on other 1,2,4-triazoles has indicated that the length of an alkyl chain at the N-4 position can influence activity, with longer chains sometimes leading to a decrease in potency. nih.gov In a series of 1,2,4-triazole-3-thiones, compounds with a phenyl ring at the N-4 position showed higher antibacterial activity compared to those with alkyl groups. mdpi.com
Aryl Groups: Attaching an aryl group at the N-4 position is a frequent strategy. The electronic properties of substituents on this aryl ring are critical. For instance, in a series of FLAP antagonists, a phenyl group with hydrophobic substituents at the N-4 position was found to be important for activity, while polar groups abolished it. acs.org
Influence of the C-3 Substituent: The group at the C-3 position is crucial for interaction with biological targets and for defining the material properties of the compound.
Sulfonic Acid Group: The sulfonic acid moiety (-SO₃H) is a strong acid and a highly polar, hydrophilic group. It is a structural alert in medicinal chemistry, often used to improve water solubility. In the context of this compound, this group would impart significant water solubility and the ability to act as a strong hydrogen bond donor and acceptor. While direct studies on this specific sulfonic acid derivative are limited, the role of sulfur-containing groups at this position is well-documented.
Thiol/Thioether Groups: Many biologically active 1,2,4-triazoles feature a thiol (-SH) or a thioether (-SR) group at the C-3 position. researchgate.netuobaghdad.edu.iq The incorporation of a 1,2,4-triazole-thioether moiety into myrtenal, for example, was shown to be beneficial for increasing antifungal activity. nih.gov The nature of the group attached to the sulfur atom in thioether derivatives significantly modulates activity, highlighting the importance of the C-3 position for tuning the compound's properties. acs.org
The following table summarizes the general influence of substituents on the activity of 1,2,4-triazole derivatives based on available literature.
| Position | Substituent Type | Observed Influence on Activity | Reference |
|---|---|---|---|
| N-4 | Small Alkyl (e.g., Methyl) | Common in active compounds; chain length can be critical. | nih.gov |
| N-4 | Aryl (e.g., Phenyl) | Often crucial for potency; hydrophobic substituents can be favorable. | acs.org |
| C-3 | Thiol/Thioether | Commonly imparts biological activity (e.g., antifungal, antibacterial). The R-group in thioethers is key for tuning. | nih.govacs.org |
| C-3 | Sulfonic Acid | Expected to confer high polarity and water solubility. Can act as a bioisostere for phosphate (B84403) or carboxylate groups. | chemscene.com |
| C-5 | Aryl (e.g., Phenyl) | Often critical for activity; electron-withdrawing or donating groups on the phenyl ring can enhance activity depending on the target. | nih.gov |
Correlation of Electronic and Molecular Properties with Observed Performance
The performance of 1,2,4-triazole derivatives can be correlated with their fundamental electronic and molecular properties, which are often investigated using computational methods like Density Functional Theory (DFT). nih.govnih.gov
Electronic Properties:
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov For a series of bridged 1,2,4-triazole N-oxides designed as high-energy materials, the HOMO-LUMO gap ranged from 3.3 eV to 4.62 eV, indicating stable molecules. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. These maps are invaluable for understanding receptor-ligand interactions.
Molecular Properties:
Size and Shape: The steric bulk and three-dimensional shape of the molecule are critical for fitting into the binding site of a biological target. The planar, aromatic nature of the triazole ring provides a rigid core that can be precisely decorated with functional groups to achieve optimal geometry.
Polarity and Lipophilicity: The balance between polarity (hydrophilicity) and lipophilicity, often expressed as LogP, is crucial for a drug's pharmacokinetic profile. The sulfonic acid group in this compound would make the molecule highly polar, while other derivatives with different substituents can be tuned for optimal lipophilicity. researchgate.net
The table below shows examples of calculated properties for related triazole derivatives and their general correlation with performance.
| Property | Typical Value/Observation for Triazoles | Correlation with Performance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | ~3-5 eV | Indicates chemical stability; a smaller gap suggests higher reactivity. | nih.gov |
| Dipole Moment | High due to N atoms | Influences solubility and capacity for hydrogen bonding and dipole-dipole interactions with biological targets. | nih.govnih.gov |
| Molecular Orbitals | HOMO often on the triazole ring; LUMO can be on substituents. | Distribution of orbitals indicates sites of electron donation/acceptance, crucial for reactivity and charge-transfer interactions. | nih.gov |
| Nonlinear Optical (NLO) Properties | Can be significant, influenced by substituents. | Derivatives can be designed for applications in material sciences, such as optoelectronics. | nih.gov |
Rational Design Principles for Enhanced Efficacy and Selectivity
The design of novel 1,2,4-triazole derivatives with improved properties relies on established medicinal chemistry strategies.
Molecular Hybridization: This principle involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov For example, hybrids of 1,2,4-triazole with other heterocyclic systems like quinolone, pyrimidine (B1678525), or coumarin (B35378) have been synthesized, resulting in compounds with potent antibacterial or anticancer activities. nih.gov Similarly, linking the triazole scaffold to natural product moieties is another effective approach. nih.gov
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a different one that maintains similar spatial arrangement of key functional groups. It is used to discover new chemical series with improved properties or novel intellectual property. A successful example involved replacing a fused indazole ring in a known kinase inhibitor with a phenyl triazole skeleton, leading to the development of novel and selective TrkA inhibitors. nih.gov
Structure-Guided Design: When the three-dimensional structure of the biological target is known, ligands can be designed to fit precisely into the binding site. This involves optimizing hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. Docking studies are frequently used to predict the binding modes of new triazole derivatives and guide their synthesis. mdpi.com
Bioisosteric Modifications for Improved Pharmacokinetic and Pharmacodynamic Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govacs.org
The 1,2,4-Triazole Ring as a Bioisostere: The 1,2,4-triazole ring itself is frequently used as a bioisostere for an amide bond (-CONH-). nih.govacs.org It mimics the size, planarity, and hydrogen bond accepting capability of the amide group but offers superior metabolic stability due to its resistance to enzymatic cleavage. nih.gov This replacement can significantly improve a drug's half-life and oral bioavailability.
Bioisosteric Modifications for this compound:
Sulfonic Acid Group: The sulfonic acid group is a bioisostere of the phosphate group and can also be considered a more polar analogue of a carboxylic acid. To modulate acidity, polarity, and cell permeability, it could be replaced by other acidic groups such as a carboxylic acid (-COOH), a tetrazole ring, or a sulfonamide (-SO₂NHR). nih.gov These modifications can profoundly impact the compound's absorption, distribution, and target-binding interactions.
N-Methyl Group: The N-methyl group can be modified to alter steric bulk, lipophilicity, and metabolic stability. It could be replaced with other small alkyl groups (e.g., ethyl), a hydrogen atom (demethylation), or cyclized with another part of the molecule to create a more rigid structure.
The following table presents potential bioisosteric replacements for the key functional groups of the target compound and the rationale for such modifications.
| Original Group | Potential Bioisostere | Rationale for Replacement (Improved PK/PD Profile) | Reference |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | Carboxylic Acid (-COOH) | Modulates acidity (weaker acid), may improve membrane permeability. | nih.govnih.gov |
| Sulfonic Acid (-SO₃H) | Tetrazole | Acts as a metabolically stable mimic of a carboxylic acid with similar pKa. | nih.gov |
| Sulfonic Acid (-SO₃H) | Sulfonamide (-SO₂NHR) | Reduces acidity, introduces hydrogen bond donating/accepting capabilities, and allows for R-group diversification to modulate properties. | researchgate.net |
| N-Methyl (-CH₃) | Hydrogen (-H) | Reduces steric bulk, may introduce an N-H for hydrogen bonding. | acs.org |
| N-Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Slightly increases lipophilicity and steric bulk, potentially improving target binding or altering metabolic profile. | nih.gov |
Environmental Research and Fate of Triazole Compounds
Photodegradation Pathways (Direct and Indirect Photolysis)
There is no specific data available on the photodegradation of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid. Generally, the photodegradation of chemical compounds in the environment can occur through two primary pathways:
Direct Photolysis: This process involves the direct absorption of light by the chemical, leading to its degradation. The rate and extent of direct photolysis depend on the compound's absorption spectrum and the intensity of solar radiation.
Indirect Photolysis: This pathway involves the degradation of a chemical by reactive species that are themselves generated by the absorption of light by other substances in the environment, such as dissolved organic matter or nitrate (B79036) ions.
Studies on other triazole fungicides, like tebuconazole (B1682727) and epoxiconazole, have shown that they can undergo photolysis, with half-lives varying depending on the specific compound and environmental conditions. researchgate.net However, without experimental data for this compound, its susceptibility to photodegradation remains unknown.
Hydrolytic Stability in Aqueous Environments
No specific information on the hydrolytic stability of this compound was found. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH and temperature of the aqueous environment.
For comparison, 1H-1,2,4-triazole has been found to be stable to hydrolysis in buffered solutions at pH 5, 7, and 9 for over 30 days at 25°C. epa.gov The sulfonic acid group in this compound is a strong acid moiety, which suggests the compound will be highly water-soluble and exist in its anionic form over a wide pH range. This high water solubility could influence its interaction with water molecules, but specific hydrolysis rate constants and half-lives are not available.
Biodegradation in Soil and Aquatic Systems
Data on the biodegradation of this compound in soil and aquatic systems is not available. Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process that determines the persistence of a chemical in the environment.
The parent compound, 1H-1,2,4-triazole, has been shown to be not readily biodegradable, exhibiting minimal degradation in a 28-day study. epa.gov The persistence of other triazole fungicides in soil has also been reported, with half-lives ranging from several weeks to over a year, depending on the specific compound and soil type. researchgate.net The presence of the sulfonic acid group, which is generally resistant to microbial attack, may contribute to the persistence of this compound in the environment.
Environmental Transport and Distribution Modeling
There are no specific environmental transport and distribution models available for this compound. Such models use a compound's physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its movement and partitioning between different environmental compartments (air, water, soil, and sediment).
Given its expected high water solubility due to the sulfonic acid group, it is likely that this compound would be mobile in aqueous environments and have a low potential for bioaccumulation. However, without measured or estimated physicochemical properties, a quantitative assessment of its environmental transport and distribution cannot be made.
Future Research Directions and Emerging Opportunities
Advanced Computational Design of Novel Derivatives with Tailored Properties
The future development of derivatives of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid will likely be heavily influenced by computational chemistry. Molecular modeling and density functional theory (DFT) calculations are powerful tools for predicting the physicochemical properties and biological activities of novel compounds before their synthesis. acs.orgnih.gov This in silico approach can significantly accelerate the discovery of new derivatives with tailored characteristics.
Researchers can employ Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations to design novel analogs. rsc.orgrsc.org For instance, by modeling the interaction of various substituted triazole sulfonic acids with the active sites of specific enzymes, it may be possible to design potent and selective inhibitors for therapeutic applications. mdpi.comrsc.org Computational methods can also predict properties relevant to materials science, such as the electronic bandgap, charge transport characteristics, and adsorption energies on different surfaces. nih.gov This would enable the rational design of new materials for applications in electronics or as corrosion inhibitors.
A key area of future computational work will be the creation of comprehensive molecular libraries of virtual compounds based on the this compound scaffold. mdpi.com By systematically modifying the substituents on the triazole ring and evaluating their predicted properties, researchers can identify the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Exploration of Novel and Sustainable Catalytic Synthesis Routes
The synthesis of functionalized 1,2,4-triazoles is a mature field, yet there is always a demand for more efficient, sustainable, and versatile synthetic methods. nih.govresearchgate.net Future research should focus on developing novel catalytic routes to this compound and its derivatives that align with the principles of green chemistry. nih.govrsc.org
This includes the exploration of:
Catalyst-free reactions: Recent studies have shown the feasibility of synthesizing 1,2,4-triazoles without the need for a catalyst, which simplifies purification and reduces waste. rsc.orgrsc.org
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of triazole derivatives. organic-chemistry.orgnih.gov
Multicomponent reactions: One-pot multicomponent reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing solvent usage and purification steps. frontiersin.orgrsc.org
Novel catalytic systems: The use of copper or other transition metal catalysts in the synthesis of triazoles is well-established. organic-chemistry.orgisres.org Future work could explore the use of more abundant and less toxic metals, as well as organocatalysts, to improve the sustainability of these processes. nih.govrsc.org
A significant challenge will be the introduction of the sulfonic acid group, or a precursor, onto the triazole ring in a controlled and efficient manner. Developing catalytic methods that are tolerant of this functional group will be crucial for accessing a wide range of derivatives.
Tailored Applications in Niche Materials Science Fields (e.g., Energy Storage, Catalysis)
The unique electronic and coordination properties of the 1,2,4-triazole (B32235) ring suggest that its sulfonic acid derivatives could find applications in various niche areas of materials science. nih.govnih.gov
Energy Storage: 1,2,4-triazole derivatives are being investigated for their potential use in energy storage devices. They can serve as ligands in the formation of metal-organic frameworks (MOFs) that can function as electrode materials in batteries and supercapacitors. csic.esresearchgate.net The sulfonic acid group could enhance the ion conductivity of such materials, making this compound a particularly interesting building block for next-generation energy storage systems. researchgate.netresearchgate.net
Catalysis: The 1,2,4-triazole anion has been shown to be an effective acyl transfer catalyst. nih.gov The sulfonic acid derivative could act as a bifunctional catalyst, with the triazole ring participating in the catalytic cycle and the sulfonic acid group providing a Brønsted acid site. This could be advantageous in a variety of organic transformations. Furthermore, these molecules could serve as ligands for the preparation of novel coordination polymers with catalytic activity. rsc.org
Corrosion Inhibition: Triazole derivatives are well-known corrosion inhibitors for various metals, forming a protective film on the metal surface. nih.govijcsi.pro The adsorption of these molecules is facilitated by the nitrogen heteroatoms and π-electrons of the triazole ring. encyclopedia.pubencyclopedia.pubst-andrews.ac.uk The presence of a sulfonic acid group could enhance the solubility and adsorption characteristics of the molecule, potentially leading to more effective corrosion inhibitors.
Development of Highly Targeted Therapeutic Agents with Improved Safety Profiles
The 1,2,4-triazole scaffold is a common feature in many clinically used drugs, including antifungal, antiviral, and anticancer agents. nih.govresearchgate.netnih.govresearchgate.net This is due to the favorable physicochemical properties of the triazole ring, such as its polarity, rigidity, and ability to form hydrogen bonds. researchgate.net
Future research into this compound derivatives could lead to the development of highly targeted therapeutic agents. The sulfonic acid moiety could be used to improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability. Furthermore, by carefully designing the substituents on the triazole ring, it may be possible to achieve high selectivity for a particular biological target, thereby reducing off-target effects and improving the safety profile of the drug. nih.govzsmu.edu.ua
Key therapeutic areas to explore include:
Antifungal agents: Triazole antifungals typically work by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. ebsco.comnih.govasm.org
Anticancer agents: 1,2,4-triazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. rsc.orgresearchgate.netnih.gov
Antibacterial agents: There is an urgent need for new antibacterial drugs to combat the rise of antibiotic resistance. The 1,2,4-triazole scaffold has been explored for the development of novel antibacterial compounds. nih.gov
Deeper Mechanistic Understanding of Complex Biological and Surface Interactions
To fully exploit the potential of this compound and its derivatives, a deeper understanding of their interactions at the molecular level is required.
In the context of biological applications, this involves elucidating the precise mechanism of action of any therapeutically active compounds. For example, while the general mechanism of triazole antifungals is known, the specific interactions that govern the potency and selectivity of individual drugs are often not fully understood. symbiosisonlinepublishing.com Advanced analytical techniques, such as X-ray crystallography of drug-target complexes, combined with computational modeling, can provide valuable insights into these interactions.
For materials science applications, such as corrosion inhibition, a more detailed picture of how these molecules interact with surfaces is needed. encyclopedia.pubencyclopedia.pub Techniques like scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and high-resolution electron energy loss spectroscopy (HREELS) can be used to study the adsorption and film formation of these molecules on metal surfaces. st-andrews.ac.uk This fundamental understanding is essential for the rational design of improved materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
